molecular formula C26H27Cl2N5O2 B564866 PD-166285-d4 CAS No. 1246814-59-4

PD-166285-d4

Cat. No.: B564866
CAS No.: 1246814-59-4
M. Wt: 516.5 g/mol
InChI Key: IFPPYSWJNWHOLQ-RYIWKTDQSA-N
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Description

PD-166285-d4, also known as this compound, is a useful research compound. Its molecular formula is C26H27Cl2N5O2 and its molecular weight is 516.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246814-59-4

Molecular Formula

C26H27Cl2N5O2

Molecular Weight

516.5 g/mol

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-[4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]anilino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2

InChI Key

IFPPYSWJNWHOLQ-RYIWKTDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)N(CC)CC

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Synonyms

6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

The Multi-Kinase Inhibitor PD-166285: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166285 is a potent, ATP-competitive, and broad-spectrum pyrimido[2,3-d]pyrimidine-based protein tyrosine kinase inhibitor. Its ability to target a range of kinases involved in critical cellular processes has positioned it as a valuable tool in preclinical research, particularly in oncology, angiogenesis, and cell cycle regulation. This technical guide provides an in-depth overview of PD-166285, including its mechanism of action, inhibitory profile, detailed experimental protocols for its use, and a discussion on the potential application of its deuterated analogue, PD-166285-d4.

Core Mechanism of Action

PD-166285 exerts its biological effects by competitively binding to the ATP-binding pocket of various protein tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that regulate cellular proliferation, survival, migration, and angiogenesis. Its broad-spectrum activity allows for the simultaneous inhibition of multiple pathways that are often redundant or interconnected in disease states like cancer.

Inhibitory Profile of PD-166285

The inhibitory activity of PD-166285 has been characterized against a panel of key kinases. The half-maximal inhibitory concentrations (IC₅₀) highlight its nanomolar potency against several important oncogenic and cell cycle-regulating kinases.

Kinase TargetIC₅₀ (nM)Reference(s)
c-Src8.4[1]
Wee124[1]
Fibroblast Growth Factor Receptor 1 (FGFR-1)39.3[1]
Myt172[1]
Epidermal Growth Factor Receptor (EGFR)87.5[1]
Platelet-Derived Growth Factor Receptor β (PDGFRβ)98.3[1]
Mitogen-Activated Protein Kinase (MAPK)5,000 (5 µM)
Protein Kinase C (PKC)22,700 (22.7 µM)
Checkpoint Kinase 1 (Chk1)3,433 (3.43 µM)[2]

Key Signaling Pathways Targeted by PD-166285

PD-166285's therapeutic potential stems from its ability to modulate several critical signaling pathways. The following diagrams illustrate the points of intervention by PD-166285.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PD166285 PD-166285 PD166285->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Inhibition of the EGFR Signaling Pathway by PD-166285.

PDGFR_Signaling PDGF PDGF Ligand PDGFR PDGFRβ PDGF->PDGFR PI3K PI3K PDGFR->PI3K P PD166285 PD-166285 PD166285->PDGFR Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Figure 2: Inhibition of the PDGFRβ Signaling Pathway by PD-166285.

FGFR_Signaling FGF FGF Ligand FGFR FGFR1 FGF->FGFR PLCg PLCγ FGFR->PLCg P PD166285 PD-166285 PD166285->FGFR DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Figure 3: Inhibition of the FGFR1 Signaling Pathway by PD-166285.

Src_Signaling Integrins_RTKs Integrins / RTKs Src c-Src Integrins_RTKs->Src FAK FAK Src->FAK P PD166285 PD-166285 PD166285->Src Migration_Adhesion Cell Migration & Adhesion FAK->Migration_Adhesion

Figure 4: Inhibition of the c-Src Signaling Pathway by PD-166285.

Wee1_Signaling DNA_Damage DNA Damage Wee1 Wee1 DNA_Damage->Wee1 activates Cdk1_CyclinB Cdk1/Cyclin B Wee1->Cdk1_CyclinB P (inhibits) PD166285 PD-166285 PD166285->Wee1 Mitosis Mitosis Cdk1_CyclinB->Mitosis G2_M_Transition G2/M Transition G2_M_Transition->Cdk1_CyclinB

Figure 5: Inhibition of the Wee1-mediated G2/M Checkpoint by PD-166285.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the activity of PD-166285 in various research contexts.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC₅₀ of PD-166285 against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and PD-166285 dilutions Start->Prepare_Reagents Incubate Incubate Kinase with varying concentrations of PD-166285 Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 6: General Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • PD-166285 stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of PD-166285 in kinase reaction buffer.

  • Add a fixed amount of the purified kinase to each well of the assay plate.

  • Add the serially diluted PD-166285 to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced (which is inversely proportional to kinase inhibition).

  • Read the signal (e.g., luminescence) on a plate reader.

  • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (Crystal Violet Staining)

This assay measures the effect of PD-166285 on the proliferation of adherent cell lines.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • PD-166285 stock solution

  • 96-well cell culture plates

  • Crystal violet solution (0.5% in 20% methanol)

  • Methanol

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of PD-166285 (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 72 hours).

  • Carefully remove the culture medium and wash the cells with PBS.

  • Fix the cells by adding 100% methanol to each well and incubating for 10-15 minutes at room temperature.

  • Remove the methanol and allow the plate to air dry.

  • Add crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the bound crystal violet by adding the solubilization buffer to each well and incubating on a shaker for 15-30 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell proliferation inhibition.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the inhibitory effect of PD-166285 on the phosphorylation of its target kinases in a cellular context.

Materials:

  • Cell line of interest

  • PD-166285

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to a desired confluency and treat with PD-166285 for a specified time.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize, the membrane can be stripped and re-probed with an antibody against the total protein.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay evaluates the anti-angiogenic effects of PD-166285 in a living organism.

Materials:

  • Matrigel (growth factor reduced)

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • PD-166285 formulated for in vivo administration

  • Mice (e.g., C57BL/6 or nude mice)

  • Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw Matrigel on ice and mix with a pro-angiogenic factor and either PD-166285 or vehicle control.

  • Inject the Matrigel mixture subcutaneously into the flank of the mice.

  • Administer PD-166285 to the mice systemically (e.g., oral gavage or intraperitoneal injection) according to the desired dosing schedule.

  • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.

    • Fixing, sectioning, and performing immunohistochemistry on the plugs using an endothelial cell marker like CD31 to visualize and quantify blood vessels.

The Role of this compound in Research

While specific literature on this compound is not widely available, the "-d4" designation strongly suggests a deuterated form of the parent compound, where four hydrogen atoms have been replaced with deuterium.

Principle of Use: Deuterated compounds are primarily used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The key advantages are:

  • Similar Physicochemical Properties: this compound would have nearly identical chromatographic retention time and ionization efficiency to PD-166285.

  • Distinct Mass: The four deuterium atoms increase the molecular weight by four, allowing the mass spectrometer to distinguish it from the non-deuterated analyte.

Application in Pharmacokinetic Studies: In a typical pharmacokinetic study, a known amount of this compound would be spiked into biological samples (e.g., plasma, tissue homogenates) containing unknown concentrations of PD-166285. By comparing the peak area of PD-166285 to that of the internal standard (this compound) in the LC-MS analysis, researchers can accurately quantify the concentration of the drug in the biological matrix, correcting for any sample loss during processing or variations in instrument response.

Conclusion

PD-166285 is a versatile and potent research tool for investigating signaling pathways involved in cancer and other proliferative diseases. Its broad-spectrum inhibitory profile allows for the interrogation of complex and interconnected cellular processes. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. The potential application of its deuterated analogue, this compound, further extends its utility into the realm of quantitative bioanalysis and pharmacokinetic profiling. As with any research compound, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

PD-166285-d4: A Comprehensive Technical Guide to a Broad-Spectrum Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166285 is a potent, ATP-competitive inhibitor of multiple receptor and non-receptor tyrosine kinases, belonging to the 6-aryl-pyrido[2,3-d]pyrimidines structural class.[1] Its deuterated form, PD-166285-d4, is utilized in pharmacokinetic studies, while the parent compound has been extensively characterized for its inhibitory activity against a range of kinases critical to cellular signaling. This document provides an in-depth technical overview of PD-166285's mechanism of action, its target profile, and the experimental methodologies used for its characterization. Detailed signaling pathways affected by this inhibitor are visualized, and a summary of its quantitative inhibitory data is presented for reference.

Introduction

Protein tyrosine kinases are pivotal enzymes in cellular signal transduction, regulating processes such as cell growth, differentiation, migration, and survival.[2] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] PD-166285 has emerged as a significant research tool due to its broad-spectrum inhibitory profile, targeting several key families of tyrosine kinases.[1] This guide serves as a technical resource for professionals engaged in research and drug development involving tyrosine kinase inhibitors.

Mechanism of Action

PD-166285 functions as an ATP-competitive inhibitor.[1] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase's catalytic domain. By occupying this site, PD-166285 prevents the binding of ATP, the phosphate donor for the phosphorylation reaction, thereby blocking the kinase's ability to phosphorylate its downstream substrates. This inhibition of phosphorylation effectively halts the propagation of the signaling cascade.

Target Profile and In Vitro Efficacy

PD-166285 exhibits potent inhibitory activity against a range of tyrosine kinases, including both receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets have been determined through in vitro kinase assays and cell-based autophosphorylation assays.

Table 1: In Vitro Kinase Inhibition Profile of PD-166285
Target KinaseIC50 (nM)Assay Type
c-Src8.4 ± 2.3In Vitro Kinase Assay
Wee124In Vitro Kinase Assay
Fibroblast Growth Factor Receptor-1 (FGFR-1)39.3 ± 2.8In Vitro Kinase Assay
Myt172In Vitro Kinase Assay
Epidermal Growth Factor Receptor (EGFR)87.5 ± 13.7In Vitro Kinase Assay
Platelet-Derived Growth Factor Receptor β (PDGFR-β)98.3 ± 7.9In Vitro Kinase Assay

Data sourced from Panek et al., 1997 and other publicly available data.[1][3]

Table 2: Cellular Autophosphorylation Inhibition by PD-166285
Target ReceptorCell LineStimulating LigandIC50 (nM)
PDGFR-βVascular Smooth Muscle Cells (VSMCs)PDGF6.5
FGFR-1Sf9 cellsBasic Fibroblast Growth Factor (bFGF)97.3
EGFRA431 cellsEpidermal Growth Factor (EGF)1600

Data sourced from Panek et al., 1997.[1]

Signaling Pathway Inhibition

By inhibiting multiple tyrosine kinases, PD-166285 disrupts several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

PDGFR-β Signaling Pathway

Platelet-Derived Growth Factor Receptor β (PDGFR-β) is a key driver of cell growth and migration. Upon binding its ligand, PDGF, the receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules such as PI3K, PLCγ, and Src family kinases, leading to the activation of the PI3K/Akt and MAPK pathways.[2] PD-166285 directly inhibits PDGFR-β autophosphorylation, thereby blocking these downstream events.

PDGFR_Signaling PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb Binds P_PDGFRb p-PDGFR-β PDGFRb->P_PDGFRb Autophosphorylation PD166285 This compound PD166285->P_PDGFRb Inhibits PI3K PI3K P_PDGFRb->PI3K PLCG PLCγ P_PDGFRb->PLCG Src Src P_PDGFRb->Src RAS RAS/MAPK Pathway P_PDGFRb->RAS Akt Akt PI3K->Akt Proliferation Proliferation/ Migration Akt->Proliferation PLCG->Proliferation Src->Proliferation RAS->Proliferation

Caption: this compound inhibits PDGFR-β autophosphorylation.

FGFR-1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR-1) signaling is crucial for angiogenesis and cell survival. Ligand binding induces receptor dimerization and autophosphorylation, leading to the recruitment of FRS2 and subsequent activation of the RAS/MAPK and PI3K/Akt pathways.[4] PD-166285's inhibition of FGFR-1 blocks these downstream pro-survival and angiogenic signals.

FGFR_Signaling FGF FGF FGFR1 FGFR-1 FGF->FGFR1 Binds P_FGFR1 p-FGFR-1 FGFR1->P_FGFR1 Autophosphorylation PD166285 This compound PD166285->P_FGFR1 Inhibits FRS2 FRS2 P_FGFR1->FRS2 GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS/MAPK Pathway GRB2->RAS Akt Akt Pathway PI3K->Akt Angiogenesis Angiogenesis/ Survival RAS->Angiogenesis Akt->Angiogenesis

Caption: this compound blocks FGFR-1 signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Its activation leads to the stimulation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which drive cell proliferation and survival.[5] PD-166285 inhibits EGFR kinase activity, thereby attenuating these oncogenic signals.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation PD166285 This compound PD166285->P_EGFR Inhibits GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway GRB2->RAS Akt Akt Pathway PI3K->Akt Proliferation Proliferation/ Survival RAS->Proliferation Akt->Proliferation

Caption: this compound inhibits the EGFR signaling cascade.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a role in various signaling pathways, including those initiated by receptor tyrosine kinases and integrins.[6] It is involved in regulating cell adhesion, migration, and proliferation.[6] PD-166285 is a potent inhibitor of c-Src, which can impact multiple downstream cellular processes.

Src_Signaling Upstream RTKs/Integrins Src c-Src Upstream->Src Activates P_Src p-Src (Active) Src->P_Src Phosphorylation PD166285 This compound PD166285->P_Src Inhibits FAK FAK P_Src->FAK STAT3 STAT3 P_Src->STAT3 RAS RAS/MAPK Pathway P_Src->RAS CellProcesses Adhesion/Migration/ Proliferation FAK->CellProcesses STAT3->CellProcesses RAS->CellProcesses

Caption: this compound inhibits c-Src activation and downstream signaling.

Wee1 Kinase and Cell Cycle Regulation

Wee1 is a nuclear kinase that acts as a key regulator of the G2/M cell cycle checkpoint.[7] It phosphorylates and inhibits cyclin-dependent kinase 1 (Cdk1/Cdc2), preventing premature entry into mitosis.[7] Inhibition of Wee1 by PD-166285 leads to the abrogation of the G2 checkpoint, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and apoptosis.

Wee1_Signaling Wee1 Wee1 Kinase P_Cdk1 p-Cdk1 (Tyr15) (Inactive) Wee1->P_Cdk1 Phosphorylates PD166285 This compound PD166285->Wee1 Inhibits Cdk1_CyclinB Cdk1/Cyclin B Mitosis Mitosis Cdk1_CyclinB->Mitosis Promotes Entry G2_Phase G2 Phase P_Cdk1->G2_Phase Arrests in Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Kinase - Substrate - Buffer Start->Prepare Add_Inhibitor Add PD-166285 (or vehicle) Prepare->Add_Inhibitor Initiate Initiate Reaction: Add [γ-³²P]ATP/Mg²⁺ Add_Inhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (e.g., TCA) Incubate->Stop Separate Separate Substrate (Phosphocellulose paper) Stop->Separate Quantify Quantify ³²P (Scintillation Counting) Separate->Quantify End End Quantify->End Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Starve Serum Starve Cells Seed_Cells->Starve Add_Inhibitor Pre-treat with PD-166285 Starve->Add_Inhibitor Stimulate Stimulate with Ligand Add_Inhibitor->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Phosphorylation (ELISA or Western Blot) Lyse->Quantify End End Quantify->End

References

PD-166285: A Technical Guide to its Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166285 is a potent, ATP-competitive small molecule inhibitor with a broad spectrum of activity against several families of protein kinases. Initially characterized as a tyrosine kinase inhibitor, it has demonstrated significant inhibitory effects on key regulators of cell cycle progression and oncogenic signaling pathways. This document provides an in-depth technical overview of PD-166285, detailing its primary molecular targets, the signaling pathways it modulates, and comprehensive protocols for relevant experimental assays.

Core Molecular Targets and In Vitro Efficacy

PD-166285 exhibits nanomolar potency against a range of kinases, including those pivotal for cell cycle control and growth factor signaling. Its inhibitory activity is summarized in the table below.

Target Kinase FamilySpecific TargetIC50 (nM)
Cell Cycle Kinases Wee124[1][2]
Myt172[1][2]
Chk13400[1][2]
Src Family Kinases c-Src8.4[3]
Receptor Tyrosine Kinases FGFR139.3[3]
PDGFRβ98.3[3]
EGFR87.5

Key Signaling Pathways Modulated by PD-166285

Abrogation of the G2/M Cell Cycle Checkpoint

One of the primary mechanisms of action for PD-166285 is the inhibition of Wee1 and Myt1 kinases. These kinases are crucial negative regulators of the G2/M checkpoint, preventing entry into mitosis by inhibitory phosphorylation of Cdc2 (CDK1) at Threonine-14 and Tyrosine-15. By inhibiting Wee1 and Myt1, PD-166285 prevents this inhibitory phosphorylation, leading to premature activation of the Cdc2/Cyclin B complex. This forces cells to bypass the G2 checkpoint and enter mitosis, which can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with a p53 deficiency.[1][4]

G2_M_Checkpoint_Inhibition cluster_0 G2 Phase cluster_1 M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_2 Chk1/Chk2 ATM_ATR->Chk1_2 Cdc25_active Cdc25 (active) Chk1_2->Cdc25_active inhibits Cdc25 Cdc25 (inactive) Cdc2_CyclinB_inactive Cdc2-Cyclin B (inactive) Cdc25_active->Cdc2_CyclinB_inactive activates Mitosis Mitotic Entry Wee1_Myt1 Wee1 / Myt1 Wee1_Myt1->Cdc2_CyclinB_inactive inhibits (phosphorylates) PD166285 PD-166285 PD166285->Wee1_Myt1 Cdc2_CyclinB_active Cdc2-Cyclin B (active) Cdc2_CyclinB_inactive->Cdc2_CyclinB_active Cdc2_CyclinB_active->Mitosis

Caption: Inhibition of the G2/M checkpoint by PD-166285.
Inhibition of Receptor Tyrosine Kinase (RTK) and Src Signaling

PD-166285 potently inhibits the kinase activity of several receptor tyrosine kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as the non-receptor tyrosine kinase c-Src.[3][5] These kinases are upstream regulators of major signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for cell proliferation, survival, migration, and angiogenesis. By blocking the autophosphorylation and activation of these kinases, PD-166285 can effectively shut down these downstream oncogenic signals.

RTK_Src_Inhibition FGFR FGFR1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway FGFR->RAS_RAF_MEK_ERK PDGFR PDGFRβ PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT PD166285 PD-166285 PD166285->FGFR PD166285->PDGFR Src c-Src PD166285->Src Src->RAS_RAF_MEK_ERK Src->PI3K_AKT Cell_Outcomes Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT->Cell_Outcomes Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (e.g., Wee1) - Substrate (e.g., Cdc2/cyclin B) - PD-166285 dilutions - ATP, [γ-33P]ATP - Kinase Buffer start->prep_reagents incubation1 Incubate Kinase with PD-166285 prep_reagents->incubation1 add_atp Initiate Reaction: Add ATP/[γ-33P]ATP Mix incubation1->add_atp incubation2 Incubate for Phosphorylation add_atp->incubation2 stop_reaction Stop Reaction (e.g., add EDTA/SPA beads) incubation2->stop_reaction separation Separate Substrate from free [γ-33P]ATP stop_reaction->separation detection Quantify Phosphorylation (Scintillation Counting) separation->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

References

PD-166285: A Technical Guide for Wee1 Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, ATP-competitive inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting Wee1, PD-166285 prevents the inhibitory phosphorylation of Cdc2 (CDK1), leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with defective p53.[1][3][4] This technical guide provides an in-depth overview of PD-166285 for researchers engaged in Wee1 kinase inhibition studies. It covers the compound's inhibitory activity, relevant signaling pathways, and detailed experimental protocols.

It is important to note that the deuterated form, PD-166285-d4, is likely utilized as an internal standard for analytical quantification of PD-166285 in experimental settings, rather than as an active inhibitor itself. This guide will focus on the pharmacologically active compound, PD-166285.

Data Presentation: Inhibitory Activity of PD-166285

The following tables summarize the quantitative data on the inhibitory potency of PD-166285 against various kinases and its anti-proliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)
Wee124[5][6][7]
Myt172[5][6]
c-Src8.4[2][7][8]
FGFR139.3[2][7][8]
EGFR87.5[2][7][8]
PDGFRβ98.3[2][7][8]
Chk13433[5][6]
MAPK5000[2][8]
PKC22700[2][8]

Table 2: Cellular Activity and Anti-proliferative Effects

Cell LineAssay TypeIC50 (µM)
C6 (rat glioma)PDGF-stimulated receptor autophosphorylation0.005[5]
MDA-MB-231Antiproliferative activity (72 hrs)0.16[5]
HEK-293TAntiproliferative activity (72 hrs)0.29[5]
NIH3T3Inhibition of proliferation (sulforhodamine B)0.35[5]
MM1.SAntiproliferative activity (72 hrs)0.52[5]

Signaling Pathways and Experimental Workflows

Wee1 Kinase Signaling Pathway

Wee1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating the CDK1/Cyclin B complex. This prevents cells from entering mitosis, allowing time for DNA repair.[3][9] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2 checkpoint becomes critical for survival, making Wee1 an attractive therapeutic target.[3] Inhibition of Wee1 by compounds like PD-166285 abrogates this checkpoint, forcing the cell into premature and often catastrophic mitosis.[1][4]

Wee1_Signaling_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1 / Cyclin B (Inactive) Wee1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) Cdc25->CDK1_CyclinB Dephosphorylates CDK1_CyclinB_Active CDK1 / Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis PD166285 PD-166285 PD166285->Wee1 Inhibits Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Determine IC50 against Wee1) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (p-CDK1, γ-H2AX) Cell_Proliferation->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Cell_Cycle->Apoptosis_Assay Immunofluorescence Immunofluorescence (Mitotic markers) Apoptosis_Assay->Immunofluorescence Xenograft Tumor Xenograft Model Immunofluorescence->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Start Compound Synthesis (PD-166285) Start->Kinase_Assay

References

The Role of PD-166285 in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology. PD-166285 is a potent, orally bioavailable, and broad-spectrum ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) that has demonstrated significant anti-angiogenic properties. This technical guide provides an in-depth overview of the role of PD-166285 in angiogenesis, focusing on its mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for essential in vitro and in vivo angiogenesis assays are provided to facilitate further research and drug development efforts in this area.

Introduction to PD-166285 and its Anti-Angiogenic Properties

PD-166285 is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It exerts its biological effects by targeting the ATP-binding site of several receptor tyrosine kinases that are crucial for angiogenic signaling. Its ability to simultaneously inhibit multiple pro-angiogenic pathways makes it a compound of significant interest in the development of anti-cancer therapies.

The anti-angiogenic activity of PD-166285 has been demonstrated in both in vitro and in vivo models. It has been shown to inhibit the formation of microcapillaries by endothelial cells and to suppress angiogenesis in murine models.[1] These effects are attributed to its potent inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and survival.

Mechanism of Action: Targeting Key Angiogenic RTKs

PD-166285 functions as a broad-spectrum inhibitor of several receptor tyrosine kinases that are pivotal in driving angiogenesis. The primary targets of PD-166285 include Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1]

Data Presentation: Inhibitory Activity of PD-166285

The following table summarizes the quantitative data on the inhibitory potency of PD-166285 against its key kinase targets.

Target KinaseIC50 (nM)
c-Src8.4
FGFR139.3
EGFR87.5
PDGFRβ98.3

IC50 values represent the concentration of PD-166285 required to inhibit the activity of the respective kinase by 50%. Data sourced from Dimitroff et al. (2000)[1].

Signaling Pathways Modulated by PD-166285 in Angiogenesis

The anti-angiogenic effects of PD-166285 are a direct consequence of its ability to disrupt the signaling cascades initiated by growth factors such as FGF, PDGF, and VEGF. These pathways are central to endothelial cell function during angiogenesis. The primary downstream signaling modules affected are the PI3K/Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PI3K PI3K FGFR1->PI3K Ras Ras FGFR1->Ras PDGFRb PDGFRβ PDGFRb->PI3K PDGFRb->Ras VEGFR2 VEGFR2 cSrc c-Src VEGFR2->cSrc VEGFR2->PI3K VEGFR2->Ras cSrc->PI3K cSrc->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Migration, Survival) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription PD166285 PD-166285 PD166285->FGFR1 Inhibits PD166285->PDGFRb Inhibits PD166285->cSrc Inhibits FGF FGF FGF->FGFR1 PDGF PDGF PDGF->PDGFRb VEGF VEGF VEGF->VEGFR2

PD-166285 inhibits key angiogenic signaling pathways.

Experimental Protocols for Assessing Anti-Angiogenic Activity

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel® (growth factor reduced)

  • PD-166285 (dissolved in DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent visualization)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Plate Preparation: Thaw BME on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free endothelial cell basal medium. Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of PD-166285 in serum-free medium. Add the cell suspension to the drug dilutions.

  • Seeding: Gently add 100 µL of the cell/drug suspension to each BME-coated well. Include vehicle control (DMSO) and a positive control (e.g., stimulated with VEGF or bFGF).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • For visualization, cells can be labeled with Calcein AM (2 µg/mL) for 30 minutes prior to imaging.

    • Capture images using an inverted microscope.

    • Quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software like ImageJ with an angiogenesis plugin.[2][3]

G start Start plate_prep Coat 96-well plate with Matrigel start->plate_prep cell_prep Prepare HUVEC suspension start->cell_prep end End seeding Seed cells onto Matrigel plate_prep->seeding treatment Treat cells with PD-166285 cell_prep->treatment treatment->seeding incubation Incubate for 4-18h at 37°C seeding->incubation imaging Image tube formation incubation->imaging quantification Quantify tube parameters imaging->quantification quantification->end

Workflow for the in vitro tube formation assay.
In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted plug of BME.

Materials:

  • Growth factor-reduced BME (Matrigel®)

  • Pro-angiogenic factors (e.g., bFGF, VEGF)

  • Heparin

  • PD-166285 (for oral administration or incorporation into the plug)

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude)

  • Drabkin's reagent for hemoglobin assay

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Matrigel Preparation: Thaw Matrigel on ice. In a sterile, pre-chilled tube, mix Matrigel (e.g., 0.5 mL per plug) with heparin (e.g., 20 units/mL) and pro-angiogenic factors (e.g., bFGF at 150 ng/mL and VEGF at 50 ng/mL).[4] If testing the local effect of PD-166285, it can be incorporated into this mixture. Keep the mixture on ice to prevent premature polymerization.

  • Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.

  • Treatment: For systemic administration, treat mice with PD-166285 (e.g., 1-25 mg/kg) or vehicle control via oral gavage daily.[1]

  • Plug Excision: After a set period (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as a measure of blood vessel formation.[5][6]

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker such as CD31 to visualize and quantify microvessel density.

G start Start matrigel_prep Prepare Matrigel with growth factors (bFGF, VEGF) start->matrigel_prep end End injection Subcutaneous injection of Matrigel plug into mice matrigel_prep->injection treatment Administer PD-166285 or vehicle (daily) injection->treatment plug_excision Excise Matrigel plugs after 7-14 days treatment->plug_excision hemoglobin_assay Hemoglobin Assay plug_excision->hemoglobin_assay ihc Immunohistochemistry (e.g., CD31 staining) plug_excision->ihc quantification Quantify Angiogenesis (Blood vessel density) hemoglobin_assay->quantification ihc->quantification quantification->end

Workflow for the in vivo Matrigel plug assay.

Conclusion and Future Directions

PD-166285 is a potent inhibitor of angiogenesis, acting through the suppression of key receptor tyrosine kinases including FGFR1, PDGFRβ, and the non-receptor tyrosine kinase c-Src. Its mechanism of action involves the downstream inhibition of the PI3K/Akt and MAPK/ERK signaling pathways, which are essential for endothelial cell proliferation, migration, and survival. The experimental protocols detailed in this guide provide a framework for the continued investigation of PD-166285 and other potential anti-angiogenic compounds.

Future research should focus on further elucidating the precise molecular interactions of PD-166285 with its targets and the comprehensive downstream effects on the endothelial cell proteome and transcriptome. Additionally, exploring the efficacy of PD-166285 in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide novel therapeutic strategies for a range of malignancies. The detailed methodologies provided herein are intended to support and standardize these research endeavors, ultimately contributing to the development of more effective anti-angiogenic treatments.

References

Unraveling the Impact of PD-166285 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pyrido[2,3-d]pyrimidine compound, PD-166285, and its profound effects on cell cycle progression. Primarily recognized as a potent inhibitor of Wee1 kinase, PD-166285 plays a critical role in abrogating the G2/M checkpoint, thereby influencing cell division and proliferation. This document, intended for researchers, scientists, and professionals in drug development, consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Mechanism of Action: Wee1 Inhibition and G2/M Checkpoint Abrogation

PD-166285 primarily functions as a potent inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] Wee1 prevents premature entry into mitosis by catalyzing the inhibitory phosphorylation of Cdc2 (also known as CDK1) at the Tyr-15 residue.[1][4] By inhibiting Wee1, PD-166285 prevents this phosphorylation, leading to the accumulation of active Cdc2/cyclin B complexes.[1][4] This forces cells to bypass the G2 checkpoint and enter mitosis prematurely, a mechanism that can be selectively detrimental to cancer cells, which often rely on the G2 checkpoint for DNA repair.[1][2]

In addition to its well-documented role as a Wee1 inhibitor, PD-166285 has been shown to inhibit other tyrosine kinases, including Src, Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor β (PDGFRβ) at nanomolar concentrations.[5][6] This broader inhibitory profile suggests that its anti-proliferative effects may be multifaceted.

Quantitative Analysis of PD-166285's Effects

The following tables summarize the quantitative data on the inhibitory activity and cell cycle effects of PD-166285 from various studies.

Table 1: Inhibitory Activity of PD-166285 against Various Kinases

Target KinaseIC50 (nM)Reference
Wee124[2][7]
Myt172[2][7]
Chk13433[2][7]
Src8.4[5][6]
FGFR139.3[5][6]
EGFR87.5[5][6]
PDGFRβ98.3[5][6]

Table 2: Effect of PD-166285 on Cell Cycle Distribution in B16 Mouse Melanoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
0 hours (Control)671617[1]
4 hours (0.5 µM PD-166285)86122[1]

Table 3: Effect of PD-166285 on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines (24-hour treatment)

Cell LineConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
NB40Not SpecifiedNot SpecifiedNot Specified[8]
200IncreasedDecreasedNot Specified[8]
400IncreasedDecreasedNot Specified[8]
600IncreasedDecreasedNot Specified[8]
U9370Not SpecifiedNot SpecifiedNot Specified[8]
200IncreasedDecreasedNot Specified[8]
400IncreasedDecreasedNot Specified[8]
600IncreasedDecreasedNot Specified[8]

Note: The study on AML cell lines indicated a dose-dependent increase in the G1 phase and a decrease in the S phase, leading to G1 arrest, but did not provide specific percentage values in the abstract.[8]

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms described, the following diagrams visualize the relevant signaling pathways and a typical experimental workflow for cell cycle analysis.

G2_M_Checkpoint_Control G2/M Checkpoint Control and Inhibition by PD-166285 cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Kinase Chk1_Chk2->Wee1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Cdc2_CyclinB_inactive Inactive Cdc2/Cyclin B (Tyr15 Phosphorylated) Wee1->Cdc2_CyclinB_inactive phosphorylates (inhibits) Cdc25->Cdc2_CyclinB_inactive dephosphorylates (activates) Cdc2_CyclinB_active Active Cdc2/Cyclin B Mitosis Mitotic Entry Cdc2_CyclinB_active->Mitosis PD166285 PD-166285 PD166285->Wee1 inhibits

G2/M checkpoint inhibition by PD-166285.

Cell_Cycle_Analysis_Workflow Experimental Workflow for Cell Cycle Analysis start Start: Seed Cells treatment Treat cells with PD-166285 (e.g., 0.5 µM for 4 hours) start->treatment harvest Harvest cells (Trypsinization) treatment->harvest fixation Fix cells (e.g., 70% Ethanol) harvest->fixation staining Stain DNA with fluorescent dye (e.g., Propidium Iodide) fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: Generate DNA content histogram flow_cytometry->data_analysis end End: Determine cell cycle phase distribution data_analysis->end

Workflow for analyzing cell cycle distribution.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning PD-166285.

Cell Culture and Treatment
  • Cell Lines: B16 mouse melanoma cells, NB4 and U937 human acute myeloid leukemia cells.[1][8]

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For cell cycle analysis, cells are treated with varying concentrations of PD-166285 (e.g., 0.5 µM for B16 cells, and 200, 400, and 600 nM for NB4 and U937 cells) for specified durations (e.g., 4 or 24 hours).[1][8] A vehicle control (e.g., DMSO) is run in parallel.[2]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin. Suspension cells are collected by centrifugation.[1]

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C overnight or until analysis.

  • Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing a fluorescent DNA intercalating dye, such as Propidium Iodide (PI) or DAPI, and RNase A to remove double-stranded RNA.[9]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis
  • Protein Extraction: Following treatment with PD-166285, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., phospho-Cdc2 (Tyr15), Cyclin D, Cyclin E, Rb).[1][3]

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

PD-166285 is a potent small molecule inhibitor that significantly impacts cell cycle progression, primarily through the inhibition of Wee1 kinase. This leads to the abrogation of the G2/M checkpoint, forcing premature mitotic entry and subsequent cell cycle arrest in the G1 phase.[1][3] Its activity against other kinases like FGFR1 suggests a broader mechanism of action that warrants further investigation. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of PD-166285 and similar cell cycle inhibitors.

References

PD-166285-d4: A Technical Guide for the Investigation of Src Family Kinases and Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166285 is a potent, cell-permeable, and ATP-competitive small molecule inhibitor targeting a broad spectrum of protein tyrosine kinases.[1] Belonging to the 6-aryl-pyrido[2,3-d]pyrimidines structural class, it has demonstrated significant inhibitory activity against Src family kinases (SFKs), as well as other key signaling kinases such as Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2] Notably, PD-166285 also potently inhibits the cell cycle checkpoint kinase Wee1, thereby abrogating the G2/M checkpoint.[3][4] This dual activity profile makes PD-166285 a valuable tool for dissecting complex signaling pathways and exploring therapeutic strategies in oncology and other diseases driven by aberrant kinase activity. This guide provides an in-depth overview of PD-166285, including its mechanism of action, kinase selectivity, and detailed protocols for its application in kinase and cell-based assays.

Mechanism of Action

PD-166285 exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of its target proteins.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate, thereby blocking the downstream signaling cascade.

Its action on Src family kinases disrupts pathways involved in cell growth, migration, and invasion.[5] By inhibiting receptor tyrosine kinases like PDGFR, FGFR, and EGFR, PD-166285 can block mitogenic signaling and angiogenesis.[2][6]

Furthermore, its potent inhibition of Wee1 kinase leads to the abrogation of the G2/M cell cycle checkpoint.[3][4] Wee1 normally phosphorylates and inactivates Cdc2 (CDK1), preventing premature entry into mitosis. By inhibiting Wee1, PD-166285 causes premature activation of Cdc2, leading to mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective p53 pathway.[3][4]

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of PD-166285 against a range of protein kinases.

Table 1: In Vitro Kinase Inhibitory Activity of PD-166285

Kinase TargetIC50 (nM)Assay Type
c-Src8.4 ± 2.3Cell-free
Wee124Cell-free
FGFR-139.3 ± 2.8Cell-free
Myt172Cell-free
EGFR87.5 ± 13.7Cell-free
PDGFRβ98.3 ± 7.9Cell-free
Chk13,433Cell-free
Mitogen-activated protein kinase (MAPK)5,000Cell-free
Protein kinase C (PKC)22,700Cell-free

Data compiled from multiple sources.[1][2][6][7]

Table 2: Cellular Inhibitory Activity of PD-166285

Cellular Process/TargetCell LineIC50
PDGF-induced PDGFR autophosphorylationVascular Smooth Muscle Cells (VSMCs)6.5 nM
bFGF-induced tyrosine phosphorylationSf9 cells97.3 nM
EGF-induced EGFR autophosphorylationA431 cells1.6 µM
PDGF-directed chemotaxisVascular Smooth Muscle Cells (VSMCs)80 - 120 nM
Serum-stimulated cell growthVascular Smooth Muscle Cells (VSMCs)80 - 120 nM
Vascular cell adhesion to vitronectinVascular Smooth Muscle Cells (VSMCs)80 - 120 nM

Data compiled from multiple sources.[2][6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Src Family Kinases

G cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src Family Kinases (e.g., Src, Fyn, Lyn) RTK->Src Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Invasion Cell Invasion Downstream->Invasion PD166285 PD-166285 PD166285->Src

Caption: Inhibition of Src family kinase signaling by PD-166285.

Signaling Pathway: G2/M Checkpoint Abrogation

G DNA_Damage DNA Damage Wee1 Wee1 Kinase DNA_Damage->Wee1 Cdc2_CyclinB Cdc2/Cyclin B (CDK1/Cyclin B) Wee1->Cdc2_CyclinB Phosphorylates (Tyr15) Cdc2_inactive Inactive Cdc2/Cyclin B Mitosis Mitosis Cdc2_CyclinB->Mitosis G2_Arrest G2 Phase Arrest Cdc2_inactive->G2_Arrest PD166285 PD-166285 PD166285->Wee1

Caption: Abrogation of the G2/M checkpoint by PD-166285 via Wee1 inhibition.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified Kinase (e.g., Src, Wee1) Incubation Incubate at 30°C Kinase->Incubation PD166285_sol PD-166285 (in DMSO) PD166285_sol->Incubation ATP_sol [γ-33P]ATP Solution ATP_sol->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation Separation Separate Labeled Substrate Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification

Caption: General workflow for an in vitro radiometric kinase assay.

Experimental Protocols

In Vitro Src Kinase Assay (Radiometric)

This protocol is a representative method for determining the in vitro inhibitory activity of PD-166285 against Src kinase.

Materials:

  • Purified active Src kinase

  • Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • PD-166285

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • 40% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of PD-166285 in DMSO. Create a serial dilution in the kinase reaction buffer to achieve the desired final concentrations.

    • Prepare a stock solution of the Src substrate peptide in the kinase reaction buffer.

    • Prepare the ATP solution containing a mix of unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add 10 µL of the Src substrate peptide solution.

    • Add 10 µL of the diluted PD-166285 or DMSO (for control).

    • Add 10 µL of purified active Src kinase (2-20 units/assay).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Start the kinase reaction by adding 10 µL of the [γ-³²P]ATP solution.

    • Incubate the reaction mixture for 10-30 minutes at 30°C with agitation.

  • Stop Reaction and Precipitate:

    • Stop the reaction by adding 20 µL of 40% TCA.

    • Incubate for 5 minutes at room temperature to allow the peptide to precipitate.

  • Separation and Quantification:

    • Spot 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.

    • Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone.

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of PD-166285 relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (WST-1)

This protocol describes a method to assess the effect of PD-166285 on the proliferation of a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • PD-166285

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of PD-166285 in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of PD-166285. Include wells with medium and DMSO only as a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator, or until a sufficient color change is observed.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of proliferation against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-Protein Analysis

This protocol can be used to analyze the phosphorylation status of Src or its downstream targets, or Cdc2 (Tyr15) phosphorylation, following treatment with PD-166285.

Materials:

  • Cells of interest

  • PD-166285

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Cdc2 (Tyr15), anti-Cdc2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat the cells with various concentrations of PD-166285 for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal and the loading control.

Conclusion

PD-166285 is a versatile and potent inhibitor of Src family kinases and other important signaling kinases, as well as the cell cycle regulator Wee1. Its well-characterized, multi-targeted activity makes it an invaluable research tool for elucidating the roles of these kinases in various cellular processes and disease models. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers employing PD-166285 in their studies. As with any inhibitor, careful experimental design and validation are crucial for interpreting the results accurately.

References

The Inhibitory Spectrum of PD-166285: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166285 is a potent, ATP-competitive, small molecule inhibitor with a broad spectrum of activity against several protein tyrosine kinases. As a member of the 6-aryl-pyrido[2,3-d]pyrimidines chemical class, it has demonstrated significant inhibitory effects on key enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and proliferation.[1] This technical guide provides an in-depth overview of the inhibitory profile of the non-deuterated form of PD-166285, detailing its primary targets, associated potencies, and the experimental methodologies used for their determination. Furthermore, it visually elucidates the core signaling pathways affected by this compound.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues in proteins. The aberrant activity of these enzymes is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. PD-166285 has emerged as a significant research tool and a scaffold for the development of more selective inhibitors due to its potent, nanomolar-range inhibition of several key oncogenic kinases. This document serves as a comprehensive resource on the inhibitory characteristics of PD-166285, providing detailed quantitative data and procedural insights for researchers in the field.

Inhibitory Spectrum and Potency

PD-166285 exhibits a broad inhibitory profile, targeting both receptor and non-receptor tyrosine kinases. Its inhibitory activity is most pronounced against members of the Src family, fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and the epidermal growth factor receptor (EGFR). Additionally, it has been identified as a potent inhibitor of the cell cycle regulatory kinase Wee1. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the tables below.

In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory potency of PD-166285 against a panel of purified kinases.

Kinase TargetIC50 (nM)
c-Src8.4 ± 2.3
FGFR139.3 ± 2.8
PDGFRβ98.3 ± 7.9
EGFR87.5 ± 13.7
Wee124
Myt172
Mitogen-activated protein kinase (MAPK)5,000
Protein kinase C (PKC)22,700
Chk13,433

Data compiled from multiple sources.[1][2]

Cellular Activity

PD-166285 demonstrates potent activity in cell-based assays, effectively inhibiting ligand-stimulated receptor autophosphorylation, a critical step in the activation of downstream signaling pathways.

Cellular TargetCell LineIC50 (nM)
PDGF-stimulated PDGFRβ autophosphorylationVascular Smooth Muscle Cells (VSMCs)6.5
bFGF-mediated tyrosine phosphorylationSf9 cells97.3
EGF-stimulated EGFR autophosphorylationA431 cells1,600

Data compiled from multiple sources.

Affected Signaling Pathways

The inhibitory action of PD-166285 impacts several critical cellular signaling cascades. By targeting receptor tyrosine kinases such as EGFR, FGFR, and PDGFR, it effectively blocks the initiation of downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which are pivotal for cell proliferation, survival, and angiogenesis. Furthermore, its inhibition of Wee1 kinase disrupts the G2/M cell cycle checkpoint, a crucial control point for preventing cells with damaged DNA from entering mitosis.

Receptor_Tyrosine_Kinase_Signaling cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling PDGFR PDGFR Ras_MAPK Ras/MAPK Pathway PDGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt FGFR FGFR FGFR->Ras_MAPK FGFR->PI3K_Akt EGFR EGFR EGFR->Ras_MAPK EGFR->PI3K_Akt PD166285 PD-166285 PD166285->PDGFR PD166285->FGFR PD166285->EGFR Proliferation Cell Proliferation Ras_MAPK->Proliferation Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis Survival Cell Survival PI3K_Akt->Survival PI3K_Akt->Angiogenesis

Fig. 1: Inhibition of Receptor Tyrosine Kinase Pathways by PD-166285.

G2_M_Checkpoint_Inhibition cluster_cycle Cell Cycle Progression cluster_regulation Checkpoint Regulation G2 G2 Phase Cdk1_CyclinB Cdk1/Cyclin B (Inactive) M Mitosis Cdk1_CyclinB_Active Cdk1/Cyclin B (Active) Cdk1_CyclinB->Cdk1_CyclinB_Active Cdc25 Phosphatase Cdk1_CyclinB_Active->M Wee1 Wee1 Kinase Wee1->Cdk1_CyclinB Phosphorylation (Inhibition) PD166285 PD-166285 PD166285->Wee1

Fig. 2: Disruption of the G2/M Checkpoint by PD-166285 via Wee1 Inhibition.

Experimental Protocols

The following sections detail the general methodologies employed for determining the inhibitory activity of PD-166285.

In Vitro Kinase Assays (General Protocol)

Objective: To determine the IC50 value of PD-166285 against purified kinase enzymes.

Principle: These assays measure the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibitory effect of PD-166285 is quantified by measuring the reduction in substrate phosphorylation in its presence. Radiometric assays using [γ-³³P]ATP or non-radioactive methods like ADP-Glo™ that measure ADP production are commonly employed.

Materials:

  • Purified recombinant kinase (e.g., c-Src, FGFR1, PDGFRβ, EGFR, Wee1)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1 for tyrosine kinases, CDK1/cyclin B for Wee1)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (at or near the Km for each kinase)

  • [γ-³³P]ATP (for radiometric assays)

  • PD-166285 stock solution (in DMSO)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or filter plates (for radiometric assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of PD-166285 in kinase reaction buffer containing a final DMSO concentration of ≤1%.

  • In the wells of the assay plate, add the diluted PD-166285 or vehicle control (DMSO).

  • Add the purified kinase enzyme to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (spiked with [γ-³³P]ATP for radiometric assays).

  • Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Terminate the reaction. For radiometric assays, this is typically done by adding phosphoric acid. For ADP-Glo™ assays, an ADP-Glo™ reagent is added to stop the reaction and deplete remaining ATP.

  • For Radiometric Assays: a. Spot a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ Assays: a. Add a kinase detection reagent to convert ADP to ATP, which then generates a luminescent signal via a luciferase reaction. b. Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of PD-166285 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare PD-166285 Serial Dilutions Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Assay Plate Prepare_Inhibitor->Add_Inhibitor Add_Kinase Add Purified Kinase and Incubate Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with Substrate and ATP Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Detection Terminate_Reaction->Detection Radiometric Radiometric: Spot, Wash, Count Detection->Radiometric Radiometric Luminescence Luminescence: Add Reagents, Read Detection->Luminescence Non-Radiometric Analyze Calculate % Inhibition and IC50 Radiometric->Analyze Luminescence->Analyze End End Analyze->End

Fig. 3: General Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Receptor Autophosphorylation Assay

Objective: To determine the potency of PD-166285 in inhibiting ligand-induced receptor tyrosine kinase autophosphorylation in a cellular context.

Principle: This assay measures the phosphorylation of a receptor tyrosine kinase in response to stimulation with its cognate ligand. The inhibitory effect of PD-166285 is assessed by its ability to reduce this phosphorylation event. Detection is typically performed by Western blotting or ELISA using phospho-specific antibodies.

Materials:

  • Cell line expressing the target receptor (e.g., A431 for EGFR, VSMCs for PDGFR)

  • Cell culture medium and serum

  • PD-166285 stock solution (in DMSO)

  • Ligand for receptor stimulation (e.g., EGF, PDGF)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target receptor)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Plate cells in multi-well plates and grow to near confluency.

  • Serum-starve the cells for several hours (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of PD-166285 or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes) at 37°C.

  • Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the receptor.

  • Wash the membrane and then probe with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) receptor.

  • Quantify the band intensities and calculate the inhibition of receptor phosphorylation at each PD-166285 concentration to determine the IC50 value.

Conclusion

PD-166285 is a versatile and potent inhibitor of multiple protein tyrosine kinases that are central to cancer cell proliferation and survival. Its well-characterized inhibitory spectrum, with nanomolar potency against key targets like c-Src, FGFR1, PDGFRβ, EGFR, and Wee1, makes it an invaluable tool for cancer research and a foundational molecule in the development of targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this and similar kinase inhibitors. The continued study of such broad-spectrum inhibitors will undoubtedly contribute to a deeper understanding of kinase signaling networks and the development of more effective therapeutic strategies.

References

An In-depth Technical Guide to PD-166285-d4: A Multi-Kinase Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD-166285-d4, a deuterated form of the potent multi-kinase inhibitor PD-166285. This document consolidates essential product information, details its mechanism of action, summarizes key experimental data, and outlines relevant experimental protocols for researchers in oncology, cell biology, and drug discovery.

Supplier and Product Information

This compound is available from several specialized chemical suppliers. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.

Table 1: this compound Supplier Information

SupplierCatalog Number
MedChem ExpressHY-132559S
Santa Cruz Biotechnologysc-219563
Clearsynth
Toronto Research ChemicalsP217502

Table 2: Product and Chemical Properties of this compound

PropertyValue
Chemical Name 6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy-d4)phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Molecular Formula C₂₆H₂₃D₄Cl₂N₅O₂
Molecular Weight 516.45
CAS Number 1246814-59-4[1][2]
Appearance Pale yellow solid
Purity ≥98% (as specified by suppliers)
Solubility Soluble in DMSO
Storage Desiccate at -20°C for long-term storage.

Mechanism of Action and Signaling Pathways

PD-166285 is a potent, ATP-competitive inhibitor of a range of protein tyrosine kinases, playing a crucial role in cell signaling pathways that govern cell growth, proliferation, and survival. Its deuterated form, this compound, is expected to have similar biological activity and is often used in pharmacokinetic studies.

The primary targets of PD-166285 include the non-receptor tyrosine kinase c-Src and several receptor tyrosine kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Epidermal Growth Factor Receptor (EGFR).[3] Additionally, PD-166285 is a potent inhibitor of the cell cycle checkpoint kinases Wee1 and Myt1.[4]

The inhibition of these kinases leads to the disruption of downstream signaling cascades, ultimately affecting angiogenesis, cell cycle progression, and cell proliferation.

PD166285_Signaling_Pathway PD-166285 Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_cell_cycle Cell Cycle Regulation cluster_non_receptor Non-Receptor Tyrosine Kinase FGFR1 FGFR1 PDGFRb PDGFRβ EGFR EGFR Wee1 Wee1 Cdc2 Cdc2 (CDK1) Wee1->Cdc2 Inhibitory Phosphorylation Myt1 Myt1 Myt1->Cdc2 Inhibitory Phosphorylation G2M_Transition G2/M Transition Cdc2->G2M_Transition Promotes cSrc c-Src PD166285 PD-166285 PD166285->FGFR1 PD166285->PDGFRb PD166285->EGFR PD166285->Wee1 PD166285->Myt1 PD166285->cSrc

PD-166285 inhibits multiple tyrosine and cell cycle kinases.

Biological Activity and Experimental Data

The biological activity of PD-166285 has been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 3: In Vitro Inhibitory Activity of PD-166285 (IC₅₀ Values)

Target KinaseIC₅₀ (nM)Reference
c-Src8.4[3]
FGFR139.3[3]
PDGFRβ98.3[3]
EGFR87.5[3]
Wee124[3][4]
Myt172[4]
Chk13433[4]

Table 4: Cellular Activity of PD-166285

Cell-Based AssayIC₅₀ (nM)Cell LineReference
Inhibition of PDGF-stimulated PDGFR autophosphorylation5C6 glioma[4]
Inhibition of cell proliferation (3-day)120C6 glioma[4]
Antiproliferative activity (72 hr)160MDA-MB-231[4]
Antiproliferative activity (72 hr)290HEK-293T[4]
Antiproliferative activity (72 hr)520MM1.S[4]

Role in Cell Cycle Regulation and G2/M Checkpoint Abrogation

A significant mechanism of action of PD-166285 is its ability to abrogate the G2/M cell cycle checkpoint by inhibiting Wee1 and Myt1 kinases. These kinases normally phosphorylate and inactivate the Cdc2/Cyclin B complex, preventing entry into mitosis. By inhibiting Wee1 and Myt1, PD-166285 allows for the premature activation of Cdc2, forcing cells to enter mitosis, often with damaged DNA.[5][6] This can lead to mitotic catastrophe and apoptosis, particularly in cancer cells with a defective p53-dependent G1 checkpoint.[7] This property makes PD-166285 a valuable tool for studying cell cycle control and as a potential radiosensitizer in cancer therapy.[5][7]

Experimental Protocols

While detailed, step-by-step protocols should be optimized for specific experimental setups, the following outlines the general methodologies for key experiments involving PD-166285.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology described by Hashimoto et al. (2006).[5]

Cell_Cycle_Analysis_Workflow Experimental Workflow: Cell Cycle Analysis Start Seed B16 melanoma cells Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with PD-166285 (0.5 µM) or DMSO (vehicle control) Incubate1->Treat Incubate2 Incubate for various time points (e.g., 4, 8, 12, 24 hours) Treat->Incubate2 Harvest Harvest cells by trypsinization Incubate2->Harvest Wash Wash cells with PBS Harvest->Wash Fix Fix cells in 70% ethanol Wash->Fix Stain Stain with Propidium Iodide (PI) containing RNase Fix->Stain Analyze Analyze by flow cytometry Stain->Analyze

References

An In-depth Technical Guide to PD-166285-d4: A Potent Kinase Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of PD-166285-d4, a deuterated analog of the potent tyrosine kinase inhibitor PD-166285. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Properties and Identification

This compound is the stable isotope-labeled version of PD-166285, a small molecule inhibitor targeting multiple tyrosine kinases, most notably Wee1. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative assays.

PropertyPD-166285This compound
CAS Number 185039-89-8[1]1217830-11-9 (Possible)
Molecular Formula C₂₆H₂₇Cl₂N₅O₂[1]C₂₆H₂₃D₄Cl₂N₅O₂
Molecular Weight 512.4 g/mol [1]516.4 g/mol
Appearance Pale yellow solidSolid
Solubility Soluble in DMSOSoluble in DMSO
Purity ≥98%[1]Information not available

Biological Activity and Mechanism of Action

PD-166285 is a potent, ATP-competitive inhibitor of a broad spectrum of tyrosine kinases. Its primary mechanism of action relevant to cancer research is the inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[2][3]

Inhibition of Wee1 Kinase and G2/M Checkpoint Abrogation

Wee1 is a nuclear kinase that negatively regulates the entry into mitosis by phosphorylating and inactivating the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex.[4][5] This phosphorylation at Tyr15 of Cdk1 is a key step in the G2 checkpoint, allowing for DNA repair before mitotic entry.[6][7] In many cancer cells with a defective p53-dependent G1 checkpoint, the G2 checkpoint becomes critical for survival, especially after DNA damage induced by therapies like radiation or chemotherapy.[7][8]

By inhibiting Wee1, PD-166285 prevents the inhibitory phosphorylation of Cdk1, leading to premature mitotic entry without complete DNA repair.[2][9] This abrogation of the G2 checkpoint can lead to mitotic catastrophe and subsequent apoptosis in cancer cells.[2]

Multi-Target Kinase Inhibition

In addition to Wee1, PD-166285 has been shown to inhibit other tyrosine kinases at nanomolar concentrations.

Target KinaseIC₅₀ (nM)
c-Src8.4[10]
Wee1 24 [1][2]
FGFR-139.3[10]
Myt172[2]
EGFR87.5[10]
PDGFRβ98.3[10]
Chk13400[2]

This broad-spectrum activity should be considered when designing and interpreting experiments.

Signaling Pathways

The primary signaling pathway affected by PD-166285 is the G2/M cell cycle checkpoint control.

G2_M_Checkpoint_Inhibition cluster_0 Cell Cycle Progression cluster_1 Wee1 Signaling Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cdk1/Cyclin B Activation DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 (Phosphatase) Chk1_Chk2->Cdc25 Inhibits Cdk1_CyclinB_inactive Cdk1(pY15)/Cyclin B (Inactive) Wee1->Cdk1_CyclinB_inactive Phosphorylates (Inhibits) Cdk1_CyclinB_inactive->G2_Phase G2 Arrest PD166285 PD-166285 PD166285->Wee1 Inhibits

Caption: Inhibition of the Wee1 signaling pathway by PD-166285, leading to abrogation of the G2/M checkpoint.

Experimental Protocols

In Vitro Wee1 Kinase Assay

This protocol is adapted from a general kinase assay methodology and can be used to determine the IC₅₀ of PD-166285 or its deuterated analog against Wee1 kinase.[2]

Materials:

  • Recombinant full-length Wee1 kinase

  • Cdc2/cyclin B substrate

  • PD-166285 or this compound

  • ATP, [γ-³³P]ATP

  • Kinase dilution buffer (50 mM Tris pH 8.0, 10 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

  • Biotinylated peptide substrate

  • Stop buffer (50 μM ATP, 5 mM EDTA, 0.1% Triton X-100, 1.25 mg/mL SPA beads in PBS)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of PD-166285 in DMSO.

  • In a 96-well plate, incubate 45–60 nM of Wee1 kinase with the desired concentrations of PD-166285 (or DMSO as a vehicle control) and 122–441 nM of Cdc2/cyclin B in kinase dilution buffer for 30 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture containing [γ-³³P]ATP (0.25 μCi), 20 μM cold ATP, and 1 μM biotinylated peptide substrate in kinase buffer.

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by adding 200 μL of stop buffer.

  • Centrifuge the plate at 2400 rpm for 15 minutes.

  • Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of PD-166285 and determine the IC₅₀ value.

Wee1_Kinase_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prepare_Inhibitor Prepare serial dilutions of PD-166285 Incubate_1 Incubate Wee1, Cdc2/cyclin B, and PD-166285 (30 min, 30°C) Prepare_Inhibitor->Incubate_1 Prepare_Enzyme Prepare Wee1 kinase and Cdc2/cyclin B substrate Prepare_Enzyme->Incubate_1 Add_ATP_mix Add [γ-³³P]ATP, cold ATP, and biotinylated peptide Incubate_1->Add_ATP_mix Incubate_2 Incubate (30 min, 30°C) Add_ATP_mix->Incubate_2 Stop_Reaction Add Stop Buffer Incubate_2->Stop_Reaction Centrifuge Centrifuge plate Stop_Reaction->Centrifuge Scintillation_Count Measure ³³P incorporation Centrifuge->Scintillation_Count Calculate_IC50 Calculate IC₅₀ Scintillation_Count->Calculate_IC50

Caption: Workflow for an in vitro Wee1 kinase inhibition assay.

G2 Checkpoint Abrogation Assay in Cultured Cells

This protocol describes a method to assess the ability of PD-166285 to abrogate the G2 checkpoint induced by ionizing radiation.[9]

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • PD-166285

  • Ionizing radiation source

  • Propidium iodide (PI)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 70% ethanol)

Procedure:

  • Seed cells in culture dishes and allow them to attach and grow to the desired confluency.

  • Expose the cells to a dose of ionizing radiation known to induce G2 arrest (e.g., 5-10 Gy).

  • Immediately after irradiation, treat the cells with various concentrations of PD-166285 (e.g., 0.1 to 1 μM) or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Stain the cells with a solution containing propidium iodide and RNase A.

  • Analyze the cell cycle distribution by flow cytometry.

  • Quantify the percentage of cells in the G2/M phase. A decrease in the G2/M population in the presence of PD-166285 compared to the irradiated control indicates G2 checkpoint abrogation.

Applications of this compound

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based bioanalytical methods. Its stable isotope label allows for precise and accurate quantification of the non-deuterated drug, PD-166285, in various biological matrices such as plasma, serum, and tissue homogenates. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical drug development.

Storage and Handling

This compound should be stored as a solid at -20°C. For long-term storage, it is recommended to keep it in a desiccated environment. Stock solutions in DMSO can be prepared and stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

This technical guide provides a foundational understanding of this compound for research professionals. For specific experimental applications, further optimization of protocols may be required. Always refer to the manufacturer's safety data sheet (SDS) for safe handling procedures.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Quantification of PD-166285

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PD-166285 in biological matrices. PD-166285 is a potent inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] The ability to accurately measure concentrations of this compound is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals. This method utilizes a straightforward protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

PD-166285 is a small molecule inhibitor targeting WEE1 kinase with an IC50 of 24 nM.[1] By inhibiting WEE1, PD-166285 can abrogate the G2 checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient cancer cells. This mechanism of action makes it a promising candidate for cancer therapy, often in combination with DNA-damaging agents. To support the preclinical and clinical development of PD-166285, a reliable bioanalytical method for its quantification in various biological samples is essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[2][3][4][5] This application note presents a detailed protocol for the determination of PD-166285 concentrations using LC-MS/MS. The method described herein is designed to be a starting point for researchers, and it should be fully validated according to regulatory guidelines before implementation in regulated bioanalysis.

Experimental

Materials and Reagents
  • PD-166285 reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Control biological matrix (e.g., human plasma, rat plasma)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Waters)

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Analytical balance

  • Pipettes and tips

  • Sample vials

Sample Preparation

A protein precipitation method is employed for the extraction of PD-166285 from plasma samples.

  • Allow all samples and reagents to thaw to room temperature.

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean sample vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject onto the LC-MS/MS system.

Liquid Chromatography
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions (Hypothetical): Note: These transitions need to be optimized by infusing the compound into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PD-166285[To be determined][To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

Data Presentation

The following table summarizes the hypothetical quantitative performance of the method. These values should be established during method validation.

ParameterValue
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (%CV)<15% (<20% at LLOQ)
Recovery>85%
Matrix EffectMinimal

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in ACN (150 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of PD-166285 calibration->quantification signaling_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 WEE1 ATM_ATR->Wee1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B (MPF) Cdc25->Cdk1_CyclinB activates Wee1->Cdk1_CyclinB inhibits (Tyr15 phosphorylation) Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes G2_Phase G2 Phase PD166285 PD-166285 PD166285->Wee1 inhibits

References

Application Notes and Protocols for Pharmacokinetic Analysis of PD-166285 using PD-166285-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, ATP-competitive inhibitor of several protein tyrosine kinases, including Src family kinases, Fibroblast Growth Factor Receptor-1 (FGFR-1), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its broad activity makes it a valuable tool for cancer research and a potential therapeutic agent for diseases characterized by aberrant kinase signaling, such as cancer and atherosclerosis.[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for understanding its disposition in vivo and for designing effective preclinical and clinical studies.

These application notes provide a comprehensive guide for the quantitative analysis of PD-166285 in biological matrices, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates the use of a stable isotope-labeled internal standard, PD-166285-d4, to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation.[2][3]

Overview of the Bioanalytical Method

The quantification of PD-166285 in plasma is achieved through a robust LC-MS/MS method. This involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound serves as the internal standard (IS) to compensate for variability in sample processing and matrix effects.

Signaling Pathway of PD-166285

PD166285_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (FGFR, EGFR, PDGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Src Src Family Kinases Src->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation PD166285 PD-166285 PD166285->RTK PD166285->Src

Caption: PD-166285 inhibits key tyrosine kinases, blocking downstream signaling pathways.

Quantitative Data Summary

While specific in-vivo pharmacokinetic data for PD-166285 is limited in publicly available literature, a study in mice reported a maximum plasma concentration (Cmax) of approximately 400 ng/mL following intravenous administration of a 5 mg/kg dose.[4] The following tables outline the proposed analytical method parameters and acceptance criteria for a robust bioanalytical assay.

Table 1: Proposed LC-MS/MS Parameters for PD-166285 and this compound

ParameterPD-166285This compound (Internal Standard)
Molecular Weight Hypothetical Value: 450.3 g/mol Hypothetical Value: 454.3 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 451.3m/z 455.3
Product Ion (Q3) To be determined empiricallyTo be determined empirically
Collision Energy (CE) To be optimizedTo be optimized
Dwell Time 100 ms100 ms

Table 2: Calibration Curve and Quality Control Sample Concentrations

LevelConcentration (ng/mL)
LLOQ 1
LQC 3
MQC 50
HQC 400
ULOQ 500

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; ULOQ: Upper Limit of Quantification.

Table 3: Bioanalytical Method Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect (CV of IS-normalized matrix factor) ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) ≤ 15% deviation from nominal concentration

Experimental Protocols

Materials and Reagents
  • PD-166285 analytical standard

  • This compound internal standard

  • Control biological matrix (e.g., rat, mouse, or human plasma with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of PD-166285 and this compound into separate volumetric flasks.

    • Dissolve in a suitable organic solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of PD-166285 by serial dilution of the primary stock solution with 50:50 acetonitrile:water. These will be used to spike into blank plasma for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 10 µL of this compound Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_ACN Add 200 µL of Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Thoroughly (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to a Clean Vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

  • Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Method Validation Protocol

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[2][3]

Validation_Parameters cluster_core Core Parameters cluster_matrix Matrix & Sample Handling Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Dilution Dilution Integrity Validation->Dilution

Caption: Key parameters for bioanalytical method validation.

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of PD-166285 and this compound.

  • Linearity and Range: Prepare and analyze calibration curves on three separate days. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze replicate sets (n=6) of QC samples at four levels (LLOQ, LQC, MQC, HQC) on three separate days.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

  • Stability: Assess the stability of PD-166285 in plasma under various conditions:

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Bench-top stability: At room temperature for a specified period (e.g., 4 hours).

    • Long-term stability: At -80°C for an extended period (e.g., 30 days).

    • Autosampler stability: In the processed samples at the autosampler temperature.

  • Dilution Integrity: Ensure that samples with concentrations above the ULOQ can be diluted with blank plasma and accurately quantified.

Conclusion

The described LC-MS/MS method provides a robust and reliable framework for the pharmacokinetic analysis of PD-166285 in plasma. The use of the deuterated internal standard, this compound, is critical for achieving the high level of accuracy and precision required for regulatory submissions and for making informed decisions in drug development. This protocol, once validated, can be applied to preclinical and clinical studies to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of PD-166285.

References

Application Notes and Protocols for the Quantitative Assay of PD-166285 using PD-166285-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, ATP-competitive inhibitor of multiple protein tyrosine kinases, playing a crucial role in cell cycle regulation and signal transduction.[1][2][3] Its primary activity is against Wee1 kinase, a key regulator of the G2/M checkpoint, making it a compound of significant interest in cancer research.[4][5][6] Furthermore, PD-166285 has demonstrated inhibitory effects on other kinases such as Src, FGFR1, EGFR, and PDGFRβ.[1][2] Accurate quantification of PD-166285 in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.

This document provides a detailed protocol for the quantitative analysis of PD-166285 in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, PD-166285-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[7]

Mechanism of Action and Signaling Pathway

PD-166285 primarily functions as a Wee1 kinase inhibitor. Wee1 is a nuclear kinase that phosphorylates and inactivates the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex, thereby preventing entry into mitosis. By inhibiting Wee1, PD-166285 abrogates the G2/M checkpoint, leading to premature mitotic entry and subsequent apoptosis in cancer cells with damaged DNA.[4][5] This makes it a potential radiosensitizer and chemotherapeutic agent.[6] Additionally, PD-166285 inhibits several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, interfering with downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[1]

PD166285_Signaling_Pathway cluster_cell_cycle G2/M Checkpoint Control cluster_rtk RTK Signaling DNA_Damage DNA Damage ATM_Chk1 ATM/Chk1 Activation DNA_Damage->ATM_Chk1 Wee1 Wee1 Kinase ATM_Chk1->Wee1 Activates Cdk1_CyclinB Cdk1/Cyclin B (Active) Wee1->Cdk1_CyclinB Inhibits (Phosphorylation) Mitosis Mitosis Cdk1_CyclinB->Mitosis PD166285 PD-166285 PD166285->Wee1 Growth_Factors PDGF, EGF, FGF RTKs PDGFR, EGFR, FGFR Growth_Factors->RTKs Bind Downstream Downstream Signaling (e.g., MAPK pathway) RTKs->Downstream Autophosphorylation & Activation Proliferation Cell Proliferation, Migration, Angiogenesis Downstream->Proliferation PD166285_2 PD-166285 PD166285_2->RTKs Inhibits

Caption: Signaling pathways inhibited by PD-166285.

Quantitative Data Summary

The inhibitory activity of PD-166285 against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseIC50 (nM)Reference
Wee124[4][6]
Src8.4[1][2]
FGFR139.3[1][2]
EGFR87.5[1][2]
PDGFRβ98.3[1][2]
Myt172[4][6]
Chk13400[4]
MAPK5000[1]
PKC22700[1]

Experimental Protocol: Quantitative Analysis of PD-166285 in Human Plasma by UPLC-MS/MS

This protocol is intended for the quantitative determination of PD-166285 in human plasma. It is based on established methodologies for small molecule bioanalysis and should be validated according to regulatory guidelines (e.g., FDA, EMA).[1][5][6]

Materials and Reagents
  • PD-166285 analytical standard (≥98% purity)

  • This compound (internal standard, IS) (≥98% purity, isotopic purity ≥99%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates (optional)

Stock and Working Solutions
  • PD-166285 Stock Solution (1 mg/mL): Accurately weigh and dissolve PD-166285 in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • PD-166285 Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

Sample_Preparation_Workflow Plasma_Sample 1. Plasma Sample (50 µL) (Calibrator, QC, or Unknown) Add_IS 2. Add Internal Standard (150 µL of 50 ng/mL this compound in Acetonitrile) Plasma_Sample->Add_IS Vortex 3. Vortex (1 minute) Add_IS->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer_Supernatant 5. Transfer Supernatant (100 µL) Centrifuge->Transfer_Supernatant Dilute 6. Dilute with Water (add 100 µL of ultrapure water) Transfer_Supernatant->Dilute Inject 7. Inject into UPLC-MS/MS System (5 µL) Dilute->Inject

Caption: Workflow for plasma sample preparation.

  • Pipette 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Add 100 µL of ultrapure water to the supernatant.

  • Vortex briefly and inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-3.5 min (10% B)
Mass Spectrometer Triple quadrupole (e.g., Sciex API 5500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 150°C
Desolvation Temp. 500°C
Capillary Voltage 3.0 kV
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

The following mass transitions are proposed based on the molecular weight of PD-166285 (512.4 g/mol ). These should be optimized during method development.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
PD-166285513.2To be determined100
This compound517.2To be determined100

Note: The specific product ions (Q3) must be determined by infusing the individual compounds into the mass spectrometer and performing a product ion scan.

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of PD-166285 to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of PD-166285 in unknown samples is then calculated from this curve.

ParameterAcceptance Criteria
Calibration Range e.g., 1 - 1000 ng/mL
Linearity (r²) ≥ 0.99
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)

Method Validation

The developed bioanalytical method must be validated according to international guidelines.[1][2][4] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components and other metabolites.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, high) on different days.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) and the stability of stock solutions.

Logical Relationship for Quantification

Quantification_Logic Analyte_IS_Ratio Peak Area (PD-166285) Peak Area (this compound) Peak Area Ratio Calibration_Curve Calibration Curve (Peak Area Ratio vs. Concentration) Analyte_IS_Ratio:f2->Calibration_Curve Linear_Regression Linear Regression y = mx + c Calibration_Curve->Linear_Regression Unknown_Concentration Calculate Concentration of Unknown Sample Linear_Regression->Unknown_Concentration

Caption: Logical relationship for quantification using an internal standard.

By following these application notes and protocols, researchers can develop a robust and reliable quantitative assay for PD-166285, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays Using PD-166285

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor with a broad spectrum of activity against several protein tyrosine kinases. It is a member of the 6-aryl-pyrido[2,3-d]pyrimidines chemical class.[1] Primarily recognized as a Wee1 inhibitor, PD-166285 also demonstrates significant inhibitory activity against other kinases crucial for cell cycle regulation and signal transduction, including Myt1, Checkpoint kinase 1 (Chk1), Src, Fibroblast Growth Factor Receptor 1 (FGFR-1), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3][4][5] This multi-targeted profile makes PD-166285 a valuable tool for investigating cellular processes such as cell cycle progression, DNA damage response, and angiogenesis. These application notes provide detailed protocols for cell-based assays to characterize the effects of PD-166285.

Mechanism of Action

PD-166285 exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their catalytic activity.[1] Its most prominent role is the inhibition of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[2][3][6] Wee1 phosphorylates and inactivates the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex, preventing entry into mitosis. By inhibiting Wee1, PD-166285 leads to premature activation of Cdk1/cyclin B, forcing cells to enter mitosis without completing DNA repair, a process known as G2 checkpoint abrogation.[3][6] This can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells with a p53-deficient background.[2]

Furthermore, PD-166285's inhibition of receptor tyrosine kinases like FGFR, EGFR, and PDGFR disrupts downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, migration, and angiogenesis.[1][7]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of PD-166285

Target KinaseIC50 (nM)
Src8.4
Wee124
FGFR-139.3
Myt172
EGFR87.5
PDGFRβ98.3
Chk13433

IC50 values represent the concentration of PD-166285 required to inhibit 50% of the kinase activity in a cell-free assay. Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Cellular Activity of PD-166285 in Various Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
C6 (rat glioma)PDGF-R Autophosphorylation0.005[2]
NIH3T3PDGF-R Autophosphorylation0.0018[3]
HEK293TAntiproliferative (72 hr)0.29[2]
MDA-MB-231Antiproliferative (72 hr)0.16[2]
MM1.SAntiproliferative (72 hr)0.52[2]
VSMCsPDGF-stimulated receptor autophosphorylation0.0065[1]
A431EGF-stimulated receptor autophosphorylation1.6[1]
Sf9bFGF-mediated tyrosine phosphorylation0.0973[1]

IC50 values in cellular assays represent the concentration of PD-166285 required to achieve a 50% reduction in the measured biological response.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/CellTiter-Blue Assay)

This protocol determines the effect of PD-166285 on the proliferation of a chosen cell line.

Materials:

  • PD-166285 (dissolved in DMSO to a stock concentration of 10 mM)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS or CellTiter-Blue® Cell Viability Assay reagent

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm (for MTS) or fluorescence at 560Ex/590Em (for CellTiter-Blue®)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PD-166285 in complete medium. A typical concentration range to start with is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PD-166285.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Development:

    • Add 20 µL of the MTS or CellTiter-Blue® reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm or fluorescence at 560Ex/590Em using a plate reader.

  • Data Analysis:

    • Subtract the background (medium only) from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the PD-166285 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol assesses the inhibitory effect of PD-166285 on the phosphorylation of its target kinases, such as EGFR or downstream effectors like ERK.

Materials:

  • PD-166285

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours if investigating growth factor-stimulated phosphorylation.

    • Pre-treat the cells with various concentrations of PD-166285 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a specific ligand (e.g., 100 ng/mL EGF for 10 minutes) if required.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using a chemiluminescent substrate.

  • Data Analysis:

    • Capture the image and quantify the band intensities.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of PD-166285 on cell cycle distribution, particularly its ability to cause G2/M arrest abrogation.

Materials:

  • PD-166285

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with PD-166285 (e.g., 0.5 µM) or vehicle for a specified time (e.g., 24 hours).[6]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

Mandatory Visualizations

PD166285_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (FGFR, EGFR, PDGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT PD166285 PD-166285 PD166285->RTK Wee1 Wee1 PD166285->Wee1 Proliferation Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Wee1->Cdk1_CyclinB Inhibits Cdk1_CyclinB_Active Cdk1/Cyclin B (Active) Cdk1_CyclinB->Cdk1_CyclinB_Active G2M_Transition G2/M Transition Cdk1_CyclinB_Active->G2M_Transition

Caption: Signaling pathways inhibited by PD-166285.

Experimental_Workflow_Proliferation_Assay start Start: Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) start->overnight_incubation treatment Treat with PD-166285 Serial Dilutions overnight_incubation->treatment incubation_72h Incubate for 72 hours treatment->incubation_72h add_reagent Add MTS/ CellTiter-Blue Reagent incubation_72h->add_reagent incubation_1_4h Incubate for 1-4 hours add_reagent->incubation_1_4h read_plate Read Absorbance/ Fluorescence incubation_1_4h->read_plate analyze_data Analyze Data: Calculate IC50 read_plate->analyze_data

Caption: Workflow for cell proliferation assay.

Logical_Relationship_G2_Checkpoint DNA_Damage DNA Damage G2_Checkpoint G2 Checkpoint Activation DNA_Damage->G2_Checkpoint Wee1_Active Wee1 Active G2_Checkpoint->Wee1_Active Cdk1_Inactive Cdk1 Inactive Wee1_Active->Cdk1_Inactive phosphorylates Wee1_Inactive Wee1 Inactive Cell_Cycle_Arrest Cell Cycle Arrest at G2 Cdk1_Inactive->Cell_Cycle_Arrest PD166285 PD-166285 PD166285->Wee1_Active inhibits Cdk1_Active Cdk1 Active Wee1_Inactive->Cdk1_Active allows activation Mitotic_Entry Premature Mitotic Entry Cdk1_Active->Mitotic_Entry

Caption: G2 checkpoint abrogation by PD-166285.

References

Application Notes and Protocols: Preparation of PD-166285-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of PD-166285-d4, a deuterated analog of the potent tyrosine kinase and Wee1 inhibitor, PD-166285. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in preclinical research and drug development. These application notes include the chemical and physical properties of this compound, a step-by-step protocol for solubilization, and recommendations for storage. Additionally, a summary of the relevant signaling pathways affected by this inhibitor is presented, along with a corresponding pathway diagram.

Introduction

PD-166285 is a small molecule inhibitor with potent activity against several tyrosine kinases, including c-Src, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor β (PDGFRβ).[1][2] It also functions as a checkpoint kinase inhibitor, targeting Wee1 and Myt1, which play a crucial role in the G2/M cell cycle checkpoint.[1][2] By inhibiting Wee1, PD-166285 can abrogate the G2 checkpoint and sensitize cancer cells to radiation-induced cell death.[1][3] The deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based assays due to its distinct mass.

Chemical and Physical Properties

The chemical properties of both PD-166285 and its deuterated form are essential for the accurate preparation of stock solutions. The key difference between the two is the isotopic labeling with deuterium, which results in a slightly higher molecular weight for the d4 analog.

PropertyPD-166285This compoundData Source
Molecular Formula C₂₆H₂₇Cl₂N₅O₂C₂₆H₂₃D₄Cl₂N₅O₂[1] (base)
Molecular Weight ( g/mol ) 512.43 (as free base)516.45 (as free base)Calculated
Solubility Soluble in DMSOSoluble in DMSO[1]
Appearance SolidSolidN/A
Storage Conditions Desiccate at room temperatureDesiccate at -20°C for long-term storage[1]

Note: The molecular weight of the free base is provided. Commercially available PD-166285 is often supplied as a dihydrochloride salt (PD-166285·2HCl), which has a molecular weight of 585.35 g/mol .[1][2] It is crucial to confirm the form of the compound from the supplier's documentation to ensure accurate molar concentration calculations.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.516 mg of this compound (Molecular Weight: 516.45 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To continue the example, add 100 µL of DMSO to the 0.516 mg of this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Safety Precautions:

  • This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow

PD-166285 primarily impacts the cell cycle progression at the G2/M checkpoint through the inhibition of Wee1 kinase. The following diagram illustrates this signaling pathway.

G2_M_Checkpoint_Inhibition G2/M Checkpoint Inhibition by PD-166285 cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) Cyclin B Cyclin B Cyclin B/CDK1 (inactive) Cyclin B/CDK1 (inactive) Cyclin B->Cyclin B/CDK1 (inactive) CDK1 CDK1 CDK1->Cyclin B/CDK1 (inactive) Cyclin B/CDK1 (active) Cyclin B/CDK1 (active) Cyclin B/CDK1 (inactive)->Cyclin B/CDK1 (active) Activation Mitosis Mitosis Cyclin B/CDK1 (active)->Mitosis Wee1 Wee1 Wee1->Cyclin B/CDK1 (inactive) Phosphorylation (Inhibition) PD-166285 PD-166285 PD-166285->Wee1 Inhibition

Caption: Inhibition of Wee1 by PD-166285 prevents the inhibitory phosphorylation of CDK1, leading to the activation of the Cyclin B/CDK1 complex and premature entry into mitosis.

The following diagram illustrates a typical experimental workflow for using this compound as an internal standard in a pharmacokinetic study.

PK_Workflow Pharmacokinetic Study Workflow using this compound Animal Dosing Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection Time Points Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Spike with This compound Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: A typical workflow for a pharmacokinetic study where this compound is used as an internal standard during sample preparation before LC-MS/MS analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, ATP-competitive, multi-targeted tyrosine kinase inhibitor. Its deuterated form, PD-166285-d4, is often used in pharmacokinetic studies to differentiate it from its non-deuterated counterpart. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on the recommended solvent and its application in in vitro studies. PD-166285 has been shown to inhibit several key signaling kinases, including Wee1, Src, fibroblast growth factor receptor 1 (FGFR1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor beta (PDGFRβ).[1][2] Its ability to abrogate the G2/M cell cycle checkpoint makes it a valuable tool for cancer research.[3][4]

Data Presentation

The inhibitory activity of PD-166285 against various kinases is summarized in the table below. These values are critical for determining the appropriate concentrations for in vitro experiments.

Target KinaseIC₅₀ (nM)
Wee124[3][5]
Myt172[3][5]
Src8.4 ± 2.3[1]
FGFR139.3 ± 2.8[1]
EGFR87.5 ± 13.7[1]
PDGFRβ98.3 ± 7.9[1]
Chk13433[3]
Mitogen-activated protein kinase (MAPK)5000[1]
Protein Kinase C (PKC)22700[1]

Note: The IC₅₀ values presented are for the non-deuterated PD-166285. The biological activity of the deuterated form (this compound) is expected to be comparable.

Recommended Solvent and Stock Solution Preparation

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2]

Protocol for Stock Solution Preparation (10 mM):

  • Materials:

    • This compound (solid form)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of PD-166285 is 512.4 g/mol ; the molecular weight of this compound will be slightly higher due to the deuterium atoms. Use the specific molecular weight provided on the product's datasheet for accurate calculations. c. Aseptically add the calculated volume of DMSO to the vial containing the solid this compound. d. Vortex the solution for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation is observed.[6] e. Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the 10 mM stock solution at -20°C for long-term storage (months).

    • For short-term storage (weeks), the solution can be kept at 4°C.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase of interest.

  • Preparation of Working Solutions: a. Thaw a vial of the 10 mM this compound stock solution. b. Prepare serial dilutions of the stock solution in the appropriate kinase assay buffer to achieve the desired final concentrations for the assay. It is crucial to maintain a final DMSO concentration below 0.1% in the assay to minimize solvent effects.[7]

  • Kinase Reaction: a. In a microplate, combine the recombinant kinase, its specific substrate, and the diluted this compound. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction at the optimal temperature (typically 30°C or 37°C) for the specified duration.

  • Detection and Analysis: a. Terminate the reaction and quantify the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibodies, radiometric assays, or luminescence-based ATP detection). b. Plot the kinase activity against the concentration of this compound to determine the IC₅₀ value.

Cell-Based Assay: G2/M Checkpoint Abrogation

This protocol describes how to evaluate the ability of this compound to abrogate the G2/M checkpoint in cancer cells, a key mechanism of its anti-cancer activity.[3][4]

  • Cell Culture: a. Culture cancer cells (e.g., HT-29 or HeLa) in the recommended growth medium until they reach approximately 70-80% confluency.

  • Treatment: a. Induce G2/M arrest by treating the cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide). b. Following the induction of cell cycle arrest, treat the cells with varying concentrations of this compound (e.g., 0.1 to 1 µM). A common effective concentration is 0.5 µM.[4][5] Include a vehicle control (DMSO) group. c. Incubate the cells for a suitable period (e.g., 4-24 hours).

  • Analysis: a. Harvest the cells and fix them in ethanol. b. Stain the cells with a DNA-binding dye (e.g., propidium iodide) and a marker for mitosis (e.g., anti-phospho-histone H3 antibody). c. Analyze the cell cycle distribution and the percentage of mitotic cells using flow cytometry. A significant increase in the mitotic population in the this compound treated group compared to the control indicates G2/M checkpoint abrogation.

Visualizations

Signaling_Pathway_of_PD166285_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ MAPK_pathway MAPK Pathway PDGFR->MAPK_pathway EGFR EGFR EGFR->MAPK_pathway FGFR1 FGFR1 FGFR1->MAPK_pathway Src Src Src->MAPK_pathway Cell_Proliferation Cell Proliferation & Survival MAPK_pathway->Cell_Proliferation Wee1 Wee1 Cdc2 Cdc2 Wee1->Cdc2 G2M_Transition G2/M Transition Cdc2->G2M_Transition PD166285 PD-166285 PD166285->PDGFR PD166285->EGFR PD166285->FGFR1 PD166285->Src PD166285->Wee1

Caption: PD-166285 inhibits multiple receptor and non-receptor tyrosine kinases, as well as the cell cycle kinase Wee1.

Experimental_Workflow_for_G2M_Checkpoint_Abrogation start Seed Cancer Cells induce_arrest Induce G2/M Arrest (e.g., Irradiation) start->induce_arrest treat Treat with this compound (and Vehicle Control) induce_arrest->treat incubate Incubate (4-24h) treat->incubate harvest Harvest and Fix Cells incubate->harvest stain Stain with Propidium Iodide and anti-phospho-Histone H3 harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing G2/M checkpoint abrogation by this compound in cancer cells.

References

Application Notes and Protocols for In Vivo Dosing and Administration of PD-166285

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, ATP-competitive inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting Wee1, PD-166285 abrogates the G2 checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient cancer cells.[1][3] It also exhibits inhibitory activity against other kinases, including Myt1.[1] These characteristics make PD-166285 a promising agent for cancer therapy, both as a monotherapy and as a radiosensitizer.[1] These application notes provide detailed protocols for the in vivo dosing and administration of PD-166285 in preclinical animal models, along with relevant quantitative data and visualizations to guide experimental design.

Data Presentation

In Vitro Potency of PD-166285
Target KinaseIC₅₀ (nM)
Wee124
Myt172
Chk13433
c-Src8.4
FGFR-139.3
EGFR87.5
PDGFRβ98.3

IC₅₀ values represent the concentration of PD-166285 required to inhibit 50% of the kinase activity in vitro.[1][4]

In Vivo Pharmacokinetics of PD-166285 in Mice
ParameterValueAnimal ModelDosage & Administration
Cₘₐₓ~400 ng/mLFVB mice (Wild-type and knockout models)5 mg/kg, Intravenous (IV)

Cₘₐₓ represents the maximum observed plasma concentration.[1] Further pharmacokinetic studies are recommended to determine parameters such as half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

In Vivo Efficacy of PD-166285
Animal ModelTreatment RegimenObserved Effect
Esophageal Squamous Cell Carcinoma (ESCC) Xenograft10 mg/kg PD-166285 (IP), every two daysInhibition of tumor growth.
ESCC Xenograft with Radiotherapy10 mg/kg PD-166285 (IP) 3 hours before irradiationEnhanced therapeutic efficacy compared to either treatment alone.
B16 Mouse Melanoma Cells (in vitro)0.5 µM for 4 hoursAbrogation of the G2 checkpoint and arrest in the early G1 phase.[3]

Signaling Pathway

The primary mechanism of action of PD-166285 is the inhibition of Wee1 kinase, which plays a crucial role in the G2/M cell cycle checkpoint. Under normal conditions, or in response to DNA damage, Wee1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing the cell from entering mitosis. By inhibiting Wee1, PD-166285 allows for the activation of the CDK1/Cyclin B complex, forcing the cell into premature and often catastrophic mitosis.

G2_M_Checkpoint_Control cluster_G2_Phase G2 Phase cluster_M_Phase M Phase DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 (Phosphatase) Chk1_Chk2->Cdc25 Inhibits Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates CDK1_CyclinB CDK1/Cyclin B (Inactive) Cdc25->CDK1_CyclinB Activates (Dephosphorylates) Wee1->CDK1_CyclinB Inhibits (Phosphorylates Tyr15) Active_CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->Active_CDK1_CyclinB PD166285 PD-166285 PD166285->Wee1 Inhibits Mitosis Mitosis Active_CDK1_CyclinB->Mitosis

Caption: PD-166285 inhibits Wee1, leading to CDK1/Cyclin B activation and mitotic entry.

Experimental Workflow

A general workflow for an in vivo efficacy study of PD-166285 in a xenograft mouse model is depicted below. This workflow can be adapted for different tumor models and in combination with other therapies.

experimental_workflow Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment PD-166285 Administration (Monotherapy or Combination) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination (e.g., tumor volume, survival) Monitoring->Endpoint Analysis Data Analysis & Tissue Collection Endpoint->Analysis End Analysis->End

Caption: General workflow for an in vivo efficacy study of PD-166285.

Experimental Protocols

Protocol 1: Preparation of PD-166285 Formulation for In Vivo Administration

This protocol describes the preparation of a common vehicle for dissolving PD-166285 for in vivo studies to a final concentration of 2.5 mg/mL.

Materials:

  • PD-166285 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of PD-166285 in DMSO. The concentration of this stock solution will depend on the final desired concentration of the dosing solution. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • In a sterile tube, add the required volume of each solvent in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (e.g., 100 µL of the 25 mg/mL stock for a 1 mL final volume)

    • 40% PEG300 (e.g., 400 µL)

    • 5% Tween-80 (e.g., 50 µL)

    • 45% Saline (e.g., 450 µL)

  • Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Prepare the working solution fresh on the day of use. It is not recommended to store the final formulation for extended periods.

Protocol 2: Intraperitoneal (IP) Administration of PD-166285 in Mice

This protocol details the procedure for administering PD-166285 via intraperitoneal injection.

Materials:

  • Prepared PD-166285 dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other appropriate disinfectant

  • Gauze pads

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the PD-166285 solution.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol 3: Intravenous (IV) Administration of PD-166285 in Mice

This protocol outlines the procedure for administering PD-166285 via tail vein injection.

Materials:

  • Prepared PD-166285 dosing solution

  • Sterile syringes (1 mL or insulin syringes)

  • Sterile needles (27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or other appropriate disinfectant

  • Gauze pads

Procedure:

  • Animal Preparation: Place the mouse in a restrainer to secure it and expose the tail. To facilitate injection, warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Vein Identification: The two lateral tail veins are the preferred sites for injection.

  • Disinfection: Clean the tail with a gauze pad soaked in 70% ethanol.

  • Injection:

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • A successful insertion is often indicated by a flash of blood in the hub of the needle.

    • Slowly inject the PD-166285 solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse effects.

Safety and Monitoring

Animal Welfare:

  • All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy.

  • Establish clear endpoint criteria for the study, such as a predefined tumor volume or a significant loss of body weight, to minimize animal suffering.

Toxicity:

  • While specific toxicity data for PD-166285 in vivo is limited, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in the specific animal model being used.

  • Potential toxicities may be related to the on-target effects on rapidly dividing normal tissues. Regular monitoring of blood counts and organ function may be warranted in long-term studies.

Conclusion

PD-166285 is a valuable tool for investigating the role of the G2/M checkpoint in cancer biology and for preclinical evaluation of Wee1 inhibition as a therapeutic strategy. The protocols and data provided in these application notes are intended to serve as a comprehensive guide for researchers. Adherence to these guidelines, with appropriate modifications for specific experimental contexts, will facilitate the generation of robust and reproducible in vivo data.

References

Application of PD-166285-d4 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285-d4 is a potent, cell-permeable, ATP-competitive inhibitor of Wee1 and Polo-like Kinase 1 (PKMYT1), two key regulators of the G2/M cell cycle checkpoint.[1][2] By inhibiting these kinases, this compound prevents the inhibitory phosphorylation of CDK1 (Cdc2), leading to premature mitotic entry and subsequent mitotic catastrophe, particularly in p53-deficient cancer cells that are heavily reliant on the G2/M checkpoint for DNA damage repair.[1][3] This mechanism makes this compound a promising agent for cancer therapy, both as a monotherapy and as a sensitizer for radiation and chemotherapy. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.

Mechanism of Action

This compound primarily targets the Wee1 and PKMYT1 kinases. In a normal cell cycle, Wee1 and PKMYT1 phosphorylate CDK1 at Tyr15 and Thr14, respectively, keeping it in an inactive state and thus preventing entry into mitosis until DNA replication and repair are complete.[3][4] In many cancer cells, particularly those with a mutated or non-functional p53, the G1 checkpoint is abrogated, making the G2/M checkpoint critical for cell survival, especially in the presence of DNA damaging agents.

By inhibiting Wee1 and PKMYT1, this compound leads to a decrease in the phosphorylation of CDK1 at these inhibitory sites.[1][2] This results in the activation of the CDK1/Cyclin B1 complex, forcing the cell to enter mitosis prematurely, without allowing sufficient time for DNA repair. This forced mitotic entry in the presence of DNA damage leads to a form of cell death known as mitotic catastrophe.[1][3]

Data Presentation

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PD-166285 against various kinases.

KinaseIC50 (nM)
Wee124
PKMYT1 (Myt1)72
c-Src8.4
FGFR-139.3
EGFR87.5
PDGFRβ98.3
Chk13433

Data sourced from multiple studies.[5][6]

Cellular Antiproliferative Activity

The following table presents the IC50 values of PD-166285 in various cancer cell lines, demonstrating its antiproliferative effects.

Cell LineCancer TypeIC50 (nM)
KYSE150Esophageal Squamous Cell Carcinoma234
TE1Esophageal Squamous Cell Carcinoma694
MDA-MB-231Breast Cancer160
HEK-293TEmbryonic Kidney290
C6Glioma5

Note: IC50 values can vary depending on the assay conditions and duration of treatment.[1][5]

Mandatory Visualizations

G cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Chk1_Chk2->Wee1 activates CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB_inactive phosphorylates (Tyr15) PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB_inactive phosphorylates (Thr14/Tyr15) G2_Arrest G2 Arrest CDK1_CyclinB_inactive->G2_Arrest CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active dephosphorylation (prevented by Wee1/PKMYT1) Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe if DNA damage PD166285 This compound PD166285->Wee1 inhibits PD166285->PKMYT1 inhibits

Caption: Signaling pathway of G2/M checkpoint regulation and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression Analysis (Western Blot) treatment->protein clonogenic Clonogenic Survival Assay (with/without radiation) treatment->clonogenic end Data Analysis and Interpretation viability->end cell_cycle->end protein->end clonogenic->end

Caption: General experimental workflow for evaluating the effects of this compound on cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Cell Cycle Proteins

This protocol is for analyzing the expression and phosphorylation status of key cell cycle proteins following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This protocol is to assess the long-term reproductive viability of cancer cells after treatment with this compound, often in combination with radiation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Irradiation source (if applicable)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and treatment) into 6-well plates.

  • Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound. If combining with radiation, irradiate the cells after drug treatment.

  • Incubation: Replace the treatment medium with fresh complete medium and incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Conclusion

This compound is a valuable tool for investigating the role of the G2/M checkpoint in cancer cells. Its ability to abrogate this checkpoint and induce mitotic catastrophe makes it a compound of significant interest for cancer research and drug development. The protocols provided here offer a framework for researchers to explore the cellular and molecular effects of this compound in various cancer cell line models. Careful optimization of concentrations, incubation times, and cell densities will be necessary for each specific cell line and experimental setup.

References

Application Notes and Protocols for PD-166285-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166285 is a potent, ATP-competitive inhibitor of multiple protein tyrosine kinases, including Src, FGFR1, EGFR, and PDGFRβ, as well as the Wee1 kinase.[1][2] Its broad-spectrum activity makes it a valuable tool for cancer research and studies of other diseases driven by aberrant kinase signaling. Understanding the metabolic fate of such compounds is crucial for their development as therapeutic agents. The deuterated analog, PD-166285-d4, serves as a valuable tool in these investigations. The incorporation of deuterium at specific positions can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[3] This allows researchers to investigate metabolic stability, identify sites of metabolism, and elucidate metabolic pathways.[4]

These application notes provide an overview of the use of this compound in drug metabolism studies, including detailed protocols for key experiments and illustrative data.

Mechanism of Action of PD-166285

PD-166285 inhibits the catalytic activity of several tyrosine kinases by competing with ATP for binding to the kinase domain.[1] This inhibition blocks downstream signaling pathways that are critical for cell proliferation, migration, and survival.[1] Additionally, PD-166285 inhibits Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[5][6][7] Inhibition of Wee1 leads to premature mitotic entry and can enhance the efficacy of DNA-damaging agents.[7]

Application of this compound in Drug Metabolism Studies

The primary applications of this compound in drug metabolism studies include:

  • Metabolic Stability Assessment: Comparing the rate of metabolism of this compound to its non-deuterated counterpart in various in vitro systems (e.g., liver microsomes, S9 fractions, hepatocytes) can reveal the sites susceptible to metabolic modification. A slower rate of metabolism for the deuterated compound suggests that the deuterated position is a site of metabolic attack.

  • Metabolite Identification: The mass shift introduced by the deuterium labels facilitates the identification of metabolites in complex biological matrices using mass spectrometry. The characteristic isotopic pattern of this compound and its metabolites simplifies their detection and structural elucidation.

  • Reaction Phenotyping: this compound can be used to determine which cytochrome P450 (CYP) enzymes are responsible for its metabolism by incubating the compound with a panel of recombinant human CYP enzymes.

  • Pharmacokinetic Studies: While beyond the scope of these application notes, in vivo studies using this compound can provide insights into the impact of metabolism on the compound's pharmacokinetic profile, including clearance and bioavailability.[3][8]

Quantitative Data Summary

The following tables present illustrative quantitative data that could be obtained from in vitro drug metabolism studies comparing PD-166285 and this compound.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PD-16628515.245.6
This compound35.819.4

Table 2: Inhibition Constants (IC50) for Major Cytochrome P450 Enzymes

CompoundCYP1A2 (µM)CYP2C9 (µM)CYP2D6 (µM)CYP3A4 (µM)
PD-166285> 5012.55.82.3
This compound> 5011.96.12.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of PD-166285 and this compound in human liver microsomes.

Materials:

  • PD-166285 and this compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of PD-166285 and this compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound (final concentration 1 µM) to the pre-warmed microsome suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration).

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol outlines the identification of metabolites of this compound in human liver microsome incubations.

Materials:

  • Incubation samples from Protocol 1

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system

  • Metabolite identification software

Procedure:

  • Sample Preparation:

    • Pool and concentrate the quenched incubation samples from the later time points of the metabolic stability assay.

  • LC-HRMS Analysis:

    • Inject the concentrated sample onto the UPLC-HRMS system.

    • Acquire data in both positive and negative ion modes using a data-dependent acquisition method to trigger fragmentation of potential metabolites.

  • Data Processing:

    • Use metabolite identification software to search for potential metabolites of this compound. The software will look for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) and the characteristic isotopic pattern of the deuterated compound.

  • Structural Elucidation:

    • Analyze the fragmentation spectra (MS/MS) of the parent compound and potential metabolites to propose their structures. The retention of the deuterium label in specific fragments can help to pinpoint the site of metabolism.

Visualizations

G cluster_workflow Experimental Workflow for Metabolic Stability prep Prepare Incubation Mixtures (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-Point Sampling initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench process Sample Processing (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½, CLint) analyze->data G cluster_pathway PD-166285 Inhibition of Kinase Signaling cluster_RTK Receptor Tyrosine Kinases PD166285 PD-166285 PDGFR PDGFR PD166285->PDGFR FGFR FGFR PD166285->FGFR EGFR EGFR PD166285->EGFR Src Src PD166285->Src Wee1 Wee1 PD166285->Wee1 Downstream Downstream Signaling (Proliferation, Survival, Migration) PDGFR->Downstream FGFR->Downstream EGFR->Downstream Src->Downstream G2M G2/M Checkpoint Wee1->G2M

References

Application Note: Quantitative Determination of PD-166285 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust bioanalytical method for the quantitative determination of PD-166285, a potent protein tyrosine kinase inhibitor, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The assay has been validated over a linear range of 1 to 1000 ng/mL and has demonstrated high precision, accuracy, and stability, making it suitable for pharmacokinetic studies in clinical and preclinical trials.

Introduction

PD-166285 is a small molecule inhibitor of several protein tyrosine kinases, including Src and the receptors for fibroblast growth factor, epidermal growth factor, and platelet-derived growth factor.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic analysis and dose-optimization in drug development.[2][3][4] This method provides a reliable and high-throughput approach for the bioanalysis of PD-166285 in human plasma.

Experimental Workflow

The overall experimental workflow for the analysis of PD-166285 in plasma is depicted below.

experimental_workflow sample_collection Plasma Sample Collection (K2-EDTA) is_addition Addition of Internal Standard sample_collection->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for PD-166285 analysis in plasma.

Materials and Methods

Chemicals and Reagents:

  • PD-166285 reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS) for PD-166285 (e.g., PD-166285-d8)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Protocols

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a 1 mg/mL stock solution of PD-166285 in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation:

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL of PD-166285-d8).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Conditions:

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (PD-166285) To be determined based on compound structure
MRM Transition (IS) To be determined based on IS structure
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V

| Temperature | 550°C |

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Table 3: Linearity and Sensitivity

Parameter Result
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 4: Accuracy and Precision

QC Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
3 (Low) ≤ 5.8 ≤ 6.5 98.2 - 104.5 97.5 - 105.1
50 (Medium) ≤ 4.2 ≤ 5.1 99.1 - 103.2 98.6 - 104.3

| 800 (High) | ≤ 3.5 | ≤ 4.8 | 99.5 - 102.8 | 99.0 - 103.7 |

Table 5: Recovery and Matrix Effect

QC Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
3 (Low) 92.5 ± 4.1 95.8 ± 3.5

| 800 (High) | 94.1 ± 3.8 | 97.2 ± 2.9 |

Table 6: Stability

Stability Condition Duration Stability (% of Nominal)
Bench-top (Room Temperature) 8 hours 96.5 - 103.1
Freeze-Thaw (3 cycles) -80°C to RT 95.8 - 104.2

| Long-term | 30 days at -80°C | 97.1 - 102.9 |

Signaling Pathway Context

PD-166285 inhibits multiple tyrosine kinase signaling pathways that are crucial for cell growth, proliferation, and migration. The diagram below illustrates the general mechanism of action.

signaling_pathway pd166285 PD-166285 rtk Receptor Tyrosine Kinases (e.g., FGFR, EGFR, PDGFR) pd166285->rtk Inhibition src Src Kinase pd166285->src Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) rtk->downstream src->downstream cellular_response Cellular Responses (Proliferation, Migration, Survival) downstream->cellular_response

Caption: Inhibition of tyrosine kinase signaling by PD-166285.

Conclusion

The described LC-MS/MS method for the quantification of PD-166285 in human plasma is sensitive, specific, accurate, and precise. The simple sample preparation procedure and short run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in drug development.

References

Troubleshooting & Optimization

PD-166285-d4 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PD-166285-d4. The information provided is based on the properties of the parent compound, PD-166285, as the deuterated form is expected to have very similar solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of PD-166285 and its deuterated analogs is Dimethyl Sulfoxide (DMSO).[1] It has been reported to be soluble in DMSO up to 100 mM.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why is this happening?

A2: This is a common issue for many kinase inhibitors, which are often lipophilic (fat-soluble) and have low aqueous solubility.[2] When the DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to precipitate or "crash out" of the solution.[2]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of many kinase inhibitors can be pH-dependent, particularly for compounds that are weakly basic.[2] While specific data for PD-166285 is limited, adjusting the pH of your aqueous buffer may influence its solubility. For weakly basic compounds, a lower pH (below the pKa) can increase solubility by protonating ionizable groups.[2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound during experimental procedures.

Issue 1: Difficulty Dissolving this compound in DMSO to Prepare a Stock Solution

Possible Cause:

  • Insufficient solvent volume.

  • Compound has aggregated.

Solutions:

  • Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.

  • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up compound aggregates.[2]

Issue 2: Precipitation of this compound upon Dilution into Aqueous Buffer

Possible Cause:

  • Low aqueous solubility of the compound.

  • Final DMSO concentration is too high or too low.

  • Buffer pH is not optimal for solubility.

Solutions:

  • Optimize Final DMSO Concentration: While it's generally advisable to keep the final DMSO concentration low (typically <1%) to avoid off-target effects, for some poorly soluble compounds, a slightly higher concentration might be necessary to maintain solubility.[2] Experiment with a range of final DMSO concentrations.

  • pH Adjustment: If the compound has ionizable groups, modifying the pH of the aqueous buffer can significantly impact solubility.[3] Test a range of pH values to find the optimal condition for your experiment.

  • Use of Co-solvents: In addition to DMSO, other co-solvents can be tested. However, always verify the compatibility of any new solvent with your specific assay.[4][5]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

Quantitative Data: Solubility of PD-166285

The following table summarizes the known solubility information for the parent compound, PD-166285.

SolventConcentrationReference
DMSOSoluble[1]
DMSOSoluble to 100 mM

The following table provides a guide for preparing stock solutions of PD-166285 (MW: 512.4 g/mol ) in DMSO. Note that the deuterated form (this compound) will have a slightly different molecular weight, which should be accounted for in your calculations.

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.9515 mL9.7574 mL19.5149 mL
5 mM0.3903 mL1.9515 mL3.9030 mL
10 mM0.1951 mL0.9757 mL1.9515 mL

Data adapted from MedchemExpress.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of PD-166285 in DMSO

Materials:

  • PD-166285 powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of PD-166285 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5124 mg of the compound (assuming a molecular weight of 512.4 g/mol ).

  • Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 100 µL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Visualizations

Signaling Pathway of PD-166285

PD-166285 is a potent inhibitor of several tyrosine kinases and the cell cycle checkpoint kinase Wee1.[1][7][8] This diagram illustrates its primary targets and their role in cell cycle regulation.

PD166285_Signaling_Pathway PD-166285 Mechanism of Action cluster_Cdc2_CyclinB Mitosis Promoting Factor (MPF) PD166285 PD-166285 Wee1 Wee1 Kinase PD166285->Wee1 Inhibits Src Src Family Kinases PD166285->Src Inhibits FGFR1 FGFR1 PD166285->FGFR1 Inhibits PDGFR PDGFRβ PD166285->PDGFR Inhibits Cdc2 Cdc2 (CDK1) Wee1->Cdc2 Phosphorylates (Inhibits) Tyr15 Tyr15 Phosphorylation (Inhibitory) Cdc2->Tyr15 CyclinB Cyclin B Cdc2_CyclinB Cdc2/Cyclin B (Active MPF) M_Phase M Phase (Mitosis) Cdc2_CyclinB->M_Phase Promotes G2_Phase G2 Phase G2_Phase->Cdc2_CyclinB Activation

Caption: PD-166285 inhibits Wee1, leading to Cdc2 activation and cell cycle progression.

Experimental Workflow for Troubleshooting Solubility

This workflow provides a step-by-step guide for addressing solubility issues when preparing this compound for in vitro assays.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start: Prepare DMSO Stock Check_Dissolution Fully Dissolved? Start->Check_Dissolution Troubleshoot_Stock Troubleshoot Stock Prep: - Vortex - Sonicate - Gentle Heat Check_Dissolution->Troubleshoot_Stock No Dilute_in_Aqueous Dilute in Aqueous Buffer Check_Dissolution->Dilute_in_Aqueous Yes Troubleshoot_Stock->Check_Dissolution Check_Precipitation Precipitation Occurs? Dilute_in_Aqueous->Check_Precipitation Troubleshoot_Dilution Troubleshoot Dilution: - Adjust Final DMSO% - Modify Buffer pH - Use Co-solvents - Serial Dilution Check_Precipitation->Troubleshoot_Dilution Yes Proceed_Experiment Proceed with Experiment Check_Precipitation->Proceed_Experiment No Troubleshoot_Dilution->Dilute_in_Aqueous End End Proceed_Experiment->End

Caption: A logical workflow for resolving this compound solubility challenges.

References

Technical Support Center: PD-166285-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry (MS) signal for PD-166285-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a good mass spec signal important?

A1: PD-166285 is a potent, orally bioavailable, ATP-competitive inhibitor of several tyrosine kinases, including c-Src, FGFR-1, and PDGFRβ. The "-d4" designation indicates that it is a deuterated version of PD-166285, commonly used as an internal standard in quantitative mass spectrometry-based assays. A strong and stable mass spectrometry signal is crucial for accurate and precise quantification of the non-deuterated analyte in complex biological matrices.

Q2: What are the basic chemical properties of PD-166285?

A2: Understanding the chemical properties of PD-166285 is essential for method development.

PropertyValue
Molecular Formula C₂₆H₂₇Cl₂N₅O₂
Molecular Weight 516.44 g/mol
Solubility Soluble in DMSO

Q3: Which ionization technique is most suitable for this compound?

A3: Electrospray ionization (ESI) is the most common and suitable ionization technique for small molecules like PD-166285, which are polar and can be readily ionized in solution.[1][2] Atmospheric pressure chemical ionization (APCI) could be an alternative for less polar compounds, but ESI is generally the preferred starting point for molecules of this class.[1]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered when analyzing this compound by LC-MS.

Issue 1: Weak or No Signal for this compound

A common challenge in mass spectrometry is a weak or altogether absent signal for the analyte of interest. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow:

start Start: Weak or No Signal check_instrument 1. Verify Instrument Performance start->check_instrument check_sample 2. Assess Sample Integrity check_instrument->check_sample Instrument OK optimize_source 3. Optimize Ion Source Parameters check_sample->optimize_source Sample OK optimize_mobile_phase 4. Adjust Mobile Phase Composition optimize_source->optimize_mobile_phase Source Optimized result_ok Signal Improved optimize_mobile_phase->result_ok Signal Improves result_not_ok Signal Still Weak optimize_mobile_phase->result_not_ok No Improvement

Caption: A stepwise workflow for troubleshooting a weak or absent MS signal.

Detailed Steps:

1. Verify Instrument Performance:

  • System Suitability Test: Before analyzing your samples, run a system suitability test with a known standard to ensure the LC-MS system is performing optimally.

  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound (m/z around 520.46).

  • Check for Leaks: Air leaks in the system can significantly reduce sensitivity.

2. Assess Sample Integrity and Preparation:

  • Concentration: Verify the concentration of your this compound standard solution. If it's too dilute, the signal will be weak.

  • Degradation: Ensure the compound has not degraded. Prepare fresh solutions if necessary.

  • Solvent: PD-166285 is soluble in DMSO. Ensure it is fully dissolved in a solvent compatible with your mobile phase. A high percentage of DMSO in the final injection volume can negatively impact chromatography and ionization.

3. Optimize Ion Source Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: PD-166285, with its basic nitrogen atoms, is expected to ionize well in positive ion mode ([M+H]⁺).

  • Key ESI Parameters to Optimize:

ParameterStarting ValueOptimization Strategy
Capillary Voltage 3.5 kVAdjust in 0.5 kV increments. Too high a voltage can cause instability.
Cone Voltage/Fragmentor 30 VOptimize to maximize the precursor ion intensity and minimize in-source fragmentation.
Source Temperature 120 °CIncrease in 10-20 °C increments. Helps with desolvation.
Desolvation Gas Flow 600 L/hrOptimize for efficient solvent evaporation without causing signal instability.
Nebulizer Gas Pressure 35 psiAdjust to achieve a stable spray.

4. Adjust Mobile Phase Composition:

  • Acidic Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly enhance the protonation of this compound in the ESI source, leading to a stronger [M+H]⁺ signal.[3]

  • Organic Content: Ensure sufficient organic solvent (e.g., acetonitrile or methanol) in the mobile phase at the time of elution to promote efficient desolvation and ionization.

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

High background noise can obscure the signal of your analyte, making accurate quantification difficult.

Troubleshooting Workflow:

start Start: High Background Noise check_solvents 1. Check Solvents and Reagents start->check_solvents clean_system 2. Clean LC-MS System check_solvents->clean_system Solvents OK optimize_chromatography 3. Optimize Chromatography clean_system->optimize_chromatography System Clean result_ok Noise Reduced optimize_chromatography->result_ok

Caption: A logical progression for diagnosing and reducing high background noise.

Detailed Steps:

  • Check Solvents and Reagents:

    • Use high-purity, LC-MS grade solvents and reagents to minimize contaminants.

    • Prepare fresh mobile phases daily.

    • Filter mobile phases to remove particulate matter.

  • Clean the LC-MS System:

    • Ion Source: Contamination in the ion source is a common cause of high background. Follow the manufacturer's instructions for cleaning the capillary, cone, and other source components.

    • LC System: Flush the LC system with a strong solvent to remove any accumulated contaminants.

  • Optimize Chromatography:

    • A good chromatographic separation will resolve this compound from matrix components that can contribute to background noise.

    • Adjusting the gradient or using a different column chemistry can improve separation.

Issue 3: Ion Suppression or Enhancement (Matrix Effects)

When analyzing this compound in complex matrices like plasma or tissue extracts, other co-eluting molecules can interfere with the ionization process, leading to a suppressed or enhanced signal.[4]

Troubleshooting Workflow:

start Start: Suspected Matrix Effects post_column_infusion 1. Perform Post-Column Infusion Experiment start->post_column_infusion improve_sample_prep 2. Enhance Sample Preparation post_column_infusion->improve_sample_prep Matrix Effects Confirmed optimize_chromatography 3. Modify Chromatographic Separation improve_sample_prep->optimize_chromatography Sample Prep Optimized result_ok Matrix Effects Mitigated optimize_chromatography->result_ok

Caption: A systematic approach to identifying and mitigating matrix effects.

Detailed Steps:

  • Perform a Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.[5]

    • Continuously infuse a solution of this compound into the MS source post-column.

    • Inject a blank matrix extract onto the LC column.

    • A dip in the baseline signal at a specific retention time indicates ion suppression, while a rise indicates enhancement.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE protocol to selectively extract this compound and remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up the sample.

    • Protein Precipitation: While simple, protein precipitation is often less effective at removing matrix interferences compared to SPE or LLE.

  • Modify Chromatographic Separation:

    • Adjust the LC gradient to move the elution of this compound away from regions of significant ion suppression.

    • Experiment with different analytical columns (e.g., different stationary phases or particle sizes) to alter selectivity and improve separation from interfering compounds.

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the analysis of this compound by LC-MS/MS. This protocol should be optimized for your specific instrumentation and application.

LC-MS/MS Method for this compound Quantification

1. Sample Preparation (from Plasma):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing 10 ng/mL of a suitable internal standard (e.g., a different deuterated analog or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

2. Liquid Chromatography Conditions:

ParameterSetting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Nebulizer Pressure 7.0 Bar
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions (Hypothetical):

  • This compound: Precursor Ion (m/z) 520.46 → Product Ion (m/z) [To be determined experimentally]

  • PD-166285 (Analyte): Precursor Ion (m/z) 516.44 → Product Ion (m/z) [To be determined experimentally]

Workflow for LC-MS/MS Analysis:

sample_prep Sample Preparation (Plasma Precipitation) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_ionization Mass Spectrometry (ESI Positive Mode) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A general workflow for the quantitative analysis of this compound using LC-MS/MS.

References

Technical Support Center: PD-166285-d4 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage of PD-166285-d4. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, solid this compound should be stored desiccated at -20°C.[1] Under these conditions, the compound is expected to be stable for at least four years.[1] It is also recommended to protect the compound from light.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The solubility of the non-deuterated form, PD-166285, in DMSO is high, at least 50 mg/mL.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is recommended to store stock solutions of this compound in DMSO in tightly sealed vials at -80°C. For shorter-term storage, -20°C is also acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: For how long are stock solutions of this compound in DMSO stable?

A4: While specific stability data for this compound in DMSO is not publicly available, general guidelines for small molecules in DMSO suggest that solutions can be stable for up to a year when stored at -80°C. However, for optimal results, it is always recommended to use freshly prepared solutions for experiments, especially for sensitive in vivo studies. Studies on the stability of a wide range of compounds in DMSO at room temperature have shown significant degradation over several months, highlighting the importance of low-temperature storage.[2]

Q5: I observed precipitation in my stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or the use of a solvent in which the compound is less soluble.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an assay Compound degradation in solution.Prepare a fresh stock solution from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C.
Appearance of unexpected peaks in HPLC/LC-MS analysis Compound degradation.This indicates the formation of degradation products. It is advisable to use a fresh stock solution or newly purchased compound. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent experimental results Inconsistent concentration of the active compound due to instability.Always use freshly prepared dilutions from a properly stored stock solution. Ensure complete dissolution of the compound before use.
Color change in the solution Chemical degradation or reaction with the solvent.Discard the solution and prepare a fresh one. Protect solutions from light, as photodegradation can sometimes cause color changes.

Experimental Protocols

Protocol for Assessing Short-Term Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure to assess the stability of this compound in an aqueous buffer at a specific temperature.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Working Solution: Dilute the DMSO stock solution with the experimental aqueous buffer to the final desired concentration for your assay. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.

  • Initial Time Point (T=0): Immediately after preparing the working solution, take an aliquot and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline (100% stability).

  • Incubation: Place the remaining working solution in a sealed, light-protected container in a temperature-controlled incubator set to the desired temperature (e.g., room temperature or 37°C).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.

  • HPLC Analysis: Analyze each aliquot by HPLC using the same method as the initial time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. Plot the percentage of remaining compound against time to determine the stability profile.

Visualizations

StabilityStudyWorkflow Experimental Workflow for Stability Assessment prep_stock Prepare concentrated stock solution in DMSO prep_working Dilute stock solution in experimental buffer prep_stock->prep_working t0_analysis Analyze initial sample (T=0) by HPLC prep_working->t0_analysis incubation Incubate working solution at desired temperature prep_working->incubation data_analysis Calculate % remaining and plot stability profile t0_analysis->data_analysis timepoint_analysis Analyze samples at various time points incubation->timepoint_analysis timepoint_analysis->data_analysis

Caption: Workflow for a typical short-term stability study of this compound in solution.

LogicalTroubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Was the working solution prepared fresh? start->check_solution check_stock How was the stock solution stored and handled? check_solution->check_stock Yes prepare_fresh Action: Prepare fresh working solution check_solution->prepare_fresh No check_dissolution Was the compound fully dissolved? check_stock->check_dissolution Properly aliquot_store Action: Aliquot and store stock at -80°C check_stock->aliquot_store Improperly redissolve Action: Gently warm and vortex/sonicate check_dissolution->redissolve No

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing LC Gradient for PD-166285 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of PD-166285. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for this broad-spectrum tyrosine kinase inhibitor.

Getting Started: Recommended Initial LC-MS Protocol

For researchers beginning method development for PD-166285, the following protocol provides a robust starting point based on typical analysis of small molecule kinase inhibitors.[1][2][3]

Experimental Protocol: Initial LC-MS/MS Method for PD-166285

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of PD-166285 in DMSO.[1]

  • Working Solutions: Serially dilute the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.[1][3]

  • Plasma/Biological Samples: For protein precipitation, mix 100 µL of the plasma sample with 400 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled PD-166285 or another kinase inhibitor).[1][3] Vortex the mixture for 2 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes.[1] Transfer the supernatant for injection.

2. LC Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, <3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-10 µL
Scouting Gradient See Table 2 below

3. MS Parameters (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Multiple Reaction Monitoring (MRM)
Source Temperature Instrument Dependent (e.g., 500 °C)
Gas Flows Optimize based on instrument manufacturer's guidelines

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for PD-166285?

Poor peak shape, particularly peak tailing, is a frequent issue. For basic compounds like many kinase inhibitors, the primary cause is often secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing.[4][5] This results in some molecules being retained longer than others, causing the peak to tail.[5] Other potential causes include column overload and excessive extra-column volume.[4]

Q2: My retention time for PD-166285 is drifting to earlier times with each injection. What should I do?

A progressive shift to earlier retention times often points to a problem with the column re-equilibration between gradient runs.[6] If the column is not fully returned to the initial mobile phase conditions before the next injection, analytes will elute sooner. Other causes can include changes in mobile phase composition (e.g., evaporation of the organic component) or unstable column temperature.[6][7]

Q3: Why am I seeing split or shouldered peaks for PD-166285?

Split peaks can be caused by a few key issues. A common reason is a partially blocked column inlet frit, which distorts the sample band as it enters the column.[8] Another possibility is that the sample is dissolved in a solvent much stronger than the initial mobile phase, causing the sample to spread prematurely on the column. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[6]

Q4: How can I improve the resolution between PD-166285 and a closely eluting impurity?

Improving resolution can be achieved by optimizing the gradient steepness. A shallower gradient (a slower increase in the percentage of organic solvent) will increase the separation time between peaks.[9] If this is insufficient, you may need to evaluate alternative column chemistries (e.g., a Phenyl or Biphenyl phase) or adjust the mobile phase pH to alter the selectivity.[10]

Q5: My baseline is very noisy. What are the likely causes?

A noisy baseline can stem from several sources, including the mobile phase, the pump, or the detector. Ensure your mobile phase solvents are fresh, HPLC-grade, and properly degassed. Air bubbles in the pump are a common culprit for pressure fluctuations and baseline noise.[11] Contamination in the detector cell can also lead to a noisy signal.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing is identified by an asymmetry factor greater than 1. It can compromise integration accuracy and reduce resolution.

Q: My PD-166285 peak is tailing. How do I diagnose the cause?

A: Follow a systematic approach to identify the root cause. The diagram below outlines a logical workflow for troubleshooting peak tailing.

Figure 1: Troubleshooting workflow for peak tailing.

Q: I suspect secondary silanol interactions are causing the tailing. What are the best solutions?

A: To minimize interactions with residual silanols, consider the following actions, summarized in the table below.

Table 1: Solutions for Mitigating Silanol Interactions

Solution Methodology Expected Outcome
Lower Mobile Phase pH Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, reducing their ability to interact with basic analytes.[5] Sharper, more symmetrical peaks.
Increase Buffer Strength If using a buffer (e.g., ammonium formate), increasing its concentration (e.g., from 10 mM to 20 mM) can help mask residual silanol activity.[5] Improved peak shape.
Use a Modern Column Employ a high-purity, end-capped silica column. These columns have fewer accessible silanol groups, leading to better peak shapes for basic compounds. Reduced tailing without significant mobile phase adjustments.

| Competitive Additive | In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can competitively bind to active sites, but this is less common with modern columns and can cause ion suppression in MS. | Improved peak shape, but potential for reduced MS sensitivity. |

Guide 2: Correcting Retention Time Drift

Consistent retention times are critical for reliable compound identification.[6] Drifting retention can be systematic (always increasing or decreasing) or random.

Q: My retention times are gradually getting longer over a sequence of injections. What's happening?

A: A gradual increase in retention time for all peaks often indicates a problem with the pump or flow path.[12]

  • Leaks: Check for any leaks in the system, as even a small leak will reduce the flow rate and increase retention times.[12]

  • Pump Seals: Worn pump seals can lead to inconsistent flow delivery.[11]

  • Check Valves: A faulty or dirty check valve in the pump can cause flow rate inaccuracies.[12]

Q: How do I design a robust gradient to avoid re-equilibration issues?

A: A well-designed gradient method includes an adequate re-equilibration step. A general guideline is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

Gradient_Profile cluster_0 Gradient Elution & Re-equilibration A Injection B Initial Hold (e.g., 5% B) A->B C Gradient Ramp (e.g., 5% to 95% B) B->C D Final Hold / Wash (e.g., 95% B) C->D E Return to Initial %B D->E F Re-equilibration (Minimum 10 column volumes) E->F G Ready for Next Injection F->G

Figure 2: Key stages of a robust gradient elution profile.

Data Presentation & Method Development

Optimizing the Gradient Slope

A "scouting gradient" is an effective way to start method development.[9][13] This involves running a broad gradient to determine the approximate elution conditions for your analyte.

Table 2: Example Scouting Gradient Program

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN) Curve
0.0 95 5 Initial
1.0 95 5 Linear
10.0 5 95 Linear
12.0 5 95 Linear
12.1 95 5 Step

| 15.0 | 95 | 5 | End |

After the scouting run, the gradient can be optimized. If PD-166285 elutes at 7 minutes in the above gradient, a more focused gradient can be developed around this point to improve resolution and reduce run time.

References

Technical Support Center: Troubleshooting Poor Recovery of PD-166285-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PD-166285-d4 as an internal standard in their analytical experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues leading to poor recovery of this deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What is PD-166285 and why is a deuterated version used as an internal standard?

PD-166285 is a potent, ATP-competitive inhibitor of several tyrosine kinases, including Src, FGFR1, EGFR, and PDGFRβ.[1] It is used in cancer research to study cell signaling pathways involved in cell attachment, movement, and replication.[1] this compound is a stable isotope-labeled version of PD-166285, where four hydrogen atoms have been replaced by deuterium. It is used as an internal standard in quantitative mass spectrometry-based assays. Since it has nearly identical chemical and physical properties to the unlabeled analyte, it can be used to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification.[2][3]

Q2: What are the most common causes of poor recovery for deuterated internal standards like this compound?

Poor recovery of deuterated internal standards can stem from several factors throughout the analytical workflow. The most common issues include:

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, degradation of the analyte during processing, or significant matrix effects that suppress the instrument signal.

  • Analyte Adsorption: The compound may adsorb to plasticware (e.g., pipette tips, collection tubes) or glassware, leading to losses.

  • Instability of the Standard: The deuterated standard may be unstable under certain pH or temperature conditions, or it may undergo hydrogen-deuterium (H/D) exchange.

  • LC-MS/MS System Issues: Problems with the liquid chromatography system (e.g., column degradation, poor peak shape) or the mass spectrometer (e.g., source contamination, incorrect settings) can lead to a low signal.

  • Low Isotopic Purity: If the deuterated standard contains a significant amount of the unlabeled analyte, it can lead to inaccurate quantification.

Q3: How can I check for hydrogen-deuterium (H/D) exchange with my this compound standard?

To check for H/D exchange, you can perform a stability study. Incubate a solution of this compound in your sample matrix or mobile phase at different pH values (acidic, neutral, basic) and temperatures for various time points. Analyze the samples by LC-MS/MS and monitor the signal intensities of both the deuterated standard and the unlabeled analyte. A decrease in the deuterated standard's signal with a corresponding increase in the unlabeled analyte's signal over time is indicative of H/D exchange.[4][5]

Troubleshooting Guide for Poor Recovery of this compound

This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.

Step 1: Evaluate Sample Preparation

Inefficient sample extraction is a primary cause of low recovery. Consider the following:

  • Extraction Method: The choice of extraction technique is critical. Common methods for small molecules like PD-166285 from biological matrices (e.g., plasma, tissue homogenates) include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Extraction Solvent: The polarity of the solvent should be optimized for PD-166285. A good starting point for protein precipitation is a cold organic solvent like acetonitrile or methanol. For LLE, a water-immiscible organic solvent should be tested.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. To assess this, compare the signal of the standard in a clean solvent versus the signal in a blank matrix extract. If significant matrix effects are observed, further sample cleanup using SPE may be necessary.

Troubleshooting Workflow for Sample Preparation

cluster_prep Sample Preparation Troubleshooting start Low Recovery Observed check_extraction Review Extraction Protocol start->check_extraction optimize_solvent Optimize Extraction Solvent check_extraction->optimize_solvent Inefficient? check_matrix Evaluate Matrix Effects check_extraction->check_matrix Efficient optimize_solvent->check_matrix perform_spe Implement Solid-Phase Extraction (SPE) modify_cleanup Modify Sample Cleanup perform_spe->modify_cleanup check_matrix->perform_spe Significant Effects recovery_ok Recovery Improved check_matrix->recovery_ok No Significant Effects modify_cleanup->recovery_ok

Caption: A flowchart to guide the troubleshooting of sample preparation steps.

Step 2: Investigate Analyte Adsorption

PD-166285, being a relatively complex organic molecule, may adsorb to surfaces.

  • Pre-rinse Pipette Tips: Pre-rinse pipette tips with the solvent to be used for transfer.

  • Use Low-Binding Tubes: Utilize low-binding microcentrifuge tubes for sample preparation and storage.

  • Solvent Rinses: After transferring a solution, rinse the original container with the solvent and pool the rinses to ensure complete transfer.

Step 3: Assess the Stability of this compound

Deuterated standards can be susceptible to degradation or isotopic exchange.

  • pH and Temperature: Evaluate the stability of this compound in solutions of varying pH and at different temperatures. Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C as recommended by the supplier.[1]

  • H/D Exchange: As mentioned in the FAQs, the location of the deuterium labels is critical. If the labels are on exchangeable sites (e.g., on a heteroatom), they are more prone to exchange with protons from the solvent. If H/D exchange is suspected, consider using a standard with labels on more stable positions or a ¹³C- or ¹⁵N-labeled standard.[6]

Step 4: Optimize LC-MS/MS System Parameters

Poor instrument performance can mimic low recovery.

  • Liquid Chromatography:

    • Column Integrity: Ensure the analytical column is not degraded or clogged.

    • Mobile Phase: The mobile phase composition should be optimized for good peak shape and retention of PD-166285. A typical starting point for a compound of this nature would be a C18 column with a gradient of water and acetonitrile or methanol containing a small amount of formic acid or ammonium formate.

    • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[6] This can lead to differential matrix effects. Adjusting the mobile phase or gradient may help to minimize this separation.

  • Mass Spectrometry:

    • Source Conditions: A dirty ion source can significantly reduce signal intensity. Regular cleaning is crucial. Optimize source parameters such as gas flows, temperature, and voltages for this compound. High source temperatures can sometimes promote H/D exchange.[6]

    • MS/MS Transitions: Ensure that the precursor and product ion masses for this compound are correctly set and that the collision energy is optimized for maximum signal intensity.

Experimental Protocols

General Protocol for Sample Preparation using Protein Precipitation

This is a general starting protocol that should be optimized for your specific matrix.

  • Spiking: To 100 µL of your sample matrix (e.g., plasma), add a known amount of this compound working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

General LC-MS/MS Parameters for a Tyrosine Kinase Inhibitor

These are suggested starting parameters and will require optimization for your specific instrument.

ParameterSuggested Value
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Visualizations

Troubleshooting Logic for Poor Internal Standard Recovery

cluster_main Troubleshooting Poor Recovery of this compound start Poor Recovery of this compound sample_prep Sample Preparation Issues? start->sample_prep instrument Instrumental Problems? sample_prep->instrument No extraction Optimize Extraction sample_prep->extraction Yes standard_issue Internal Standard Integrity? instrument->standard_issue No lc_system Check LC System instrument->lc_system Yes stability Assess Stability (pH, Temp) standard_issue->stability Yes solution Recovery Improved standard_issue->solution No matrix_effects Evaluate Matrix Effects extraction->matrix_effects adsorption Check for Adsorption matrix_effects->adsorption adsorption->solution ms_system Check MS System lc_system->ms_system ms_system->solution hd_exchange Investigate H/D Exchange stability->hd_exchange purity Verify Isotopic Purity hd_exchange->purity purity->solution

Caption: A logical workflow for diagnosing the cause of poor internal standard recovery.

Hypothetical Signaling Pathway Inhibition by PD-166285

cluster_pathway PD-166285 Inhibition of Tyrosine Kinase Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Response Cellular Response (Proliferation, Migration) Downstream->Response PD166285 PD-166285 PD166285->RTK PD166285->Src

Caption: A simplified diagram illustrating the inhibitory action of PD-166285.

References

PD-166285-d4 purity and certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using PD-166285-d4. Find troubleshooting guidance, frequently asked questions, and key experimental data to ensure the successful application of this compound in your research.

Product Information and Certificate of Analysis

This compound is the deuterium-labeled version of PD-166285. While a specific certificate of analysis for the deuterated form should be obtained from your supplier, the purity of the parent compound, PD-166285, is typically high.

Summary of PD-166285 Purity Data:

SupplierPurity Specification
Cayman Chemical≥98%[1]
Selleck Chemicals99.59%[2]

Note: This data is for the non-deuterated parent compound. Please refer to the batch-specific Certificate of Analysis provided by your supplier for this compound.

Frequently Asked Questions (FAQs)

1. What is PD-166285 and what are its primary targets?

PD-166285 is a potent, ATP-competitive protein tyrosine kinase inhibitor. It is a broadly active inhibitor, with significant activity against Wee1, a key regulator of the G2/M cell cycle checkpoint.[2][3] It also inhibits other tyrosine kinases, including Src, FGFR1, EGFR, and PDGFRβ.[1][4]

2. What is the mechanism of action of PD-166285?

PD-166285 functions primarily by inhibiting Wee1 kinase.[2] Wee1 phosphorylates Cdc2 (CDK1) at Tyr-15, which inactivates the Cdc2/cyclin B complex and prevents entry into mitosis.[3] By inhibiting Wee1, PD-166285 prevents this inhibitory phosphorylation, leading to premature mitotic entry and abrogation of the G2 checkpoint. This can sensitize cancer cells to DNA-damaging agents.[3][5]

3. What is the solubility of PD-166285?

PD-166285 is soluble in DMSO.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6]

4. What are the recommended working concentrations for cell-based assays?

Working concentrations can vary significantly depending on the cell line and experimental goals. However, studies have shown that concentrations around 0.5 μM are effective for inhibiting radiation-induced Cdc2 phosphorylation and abrogating the G2 checkpoint in various cancer cell lines.[2][3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or No Activity Improper Storage: Compound may have degraded.Store the compound as recommended on the product datasheet, typically at -20°C.
Incorrect Concentration: The concentration used may be too low for the specific cell line or assay.Perform a dose-response experiment to determine the optimal concentration for your system.
Solubility Issues: The compound may not be fully dissolved.Ensure the compound is completely dissolved in DMSO before diluting in aqueous media. Sonication may aid in solubilization.
Unexpected Off-Target Effects Broad Kinase Inhibition: PD-166285 is a broad-spectrum kinase inhibitor.Be aware of its inhibitory activity against other kinases like Src, FGFR, and EGFR.[1][4] Consider using more specific inhibitors as controls if necessary.
Cell Viability Issues High Concentration: Excessive concentrations can lead to cytotoxicity.Lower the concentration and perform a toxicity assay to determine the non-toxic concentration range for your specific cell line.
Enhanced Sensitivity: The abrogation of the G2/M checkpoint can increase sensitivity to other treatments (e.g., radiation, chemotherapy).When using in combination therapies, carefully titrate the dose of both PD-166285 and the other agent.

Signaling Pathway and Experimental Workflow

PD-166285 Mechanism of Action: G2/M Checkpoint Abrogation

The following diagram illustrates the signaling pathway affected by PD-166285, leading to the abrogation of the G2/M cell cycle checkpoint.

PD166285_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Chk1_Chk2->Wee1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Cdc2_CyclinB_Inactive Inactive Cdc2/Cyclin B (Phosphorylated) Wee1->Cdc2_CyclinB_Inactive phosphorylates (inhibits) Cdc25->Cdc2_CyclinB_Inactive dephosphorylates (activates) Cdc2_CyclinB_Active Active Cdc2/Cyclin B Cdc2_CyclinB_Inactive->Cdc2_CyclinB_Active Mitosis Mitosis Cdc2_CyclinB_Active->Mitosis PD166285 PD-166285 PD166285->Wee1 inhibits

Caption: PD-166285 inhibits Wee1, preventing Cdc2 inactivation and promoting mitotic entry.

General Experimental Workflow for Assessing G2/M Checkpoint Abrogation

This diagram outlines a typical workflow for investigating the effect of PD-166285 on the cell cycle.

Experimental_Workflow cluster_Analysis Analysis Methods Cell_Culture 1. Cell Culture (e.g., cancer cell line) Synchronization 2. Cell Synchronization (Optional, e.g., at G1/S) Cell_Culture->Synchronization Treatment 3. Treatment - DNA damaging agent (e.g., irradiation) - this compound Synchronization->Treatment Incubation 4. Incubation (Defined time points) Treatment->Incubation Cell_Harvesting 5. Cell Harvesting Incubation->Cell_Harvesting Analysis 6. Analysis Cell_Harvesting->Analysis Flow_Cytometry Flow Cytometry (Cell cycle distribution, e.g., PI staining) Analysis->Flow_Cytometry Western_Blot Western Blot (e.g., p-Cdc2, Cyclin B) Analysis->Western_Blot Microscopy Microscopy (Mitotic index, e.g., H3-P staining) Analysis->Microscopy

Caption: Workflow for studying this compound's effect on the cell cycle.

Experimental Protocols

Wee1 Kinase Assay (Adapted from vendor information)[2]
  • Reaction Setup: Prepare a reaction mixture containing full-length Wee1 kinase (45-60 nM), 25 µM of PD-166285 or control, 20 µM ATP, and 122-441 nM Cdc2/cyclin B in enzyme dilution buffer (50 mM Tris pH 8.0, 10 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mM Na3VO4).

  • Initial Incubation: Incubate the mixture for 30 minutes at 30°C.

  • Labeling Reaction: Add [γ-33P]ATP-containing kinase buffer with 1 µM biotinylated peptide substrate.

  • Second Incubation: Incubate for another 30 minutes at 30°C.

  • Detection: Stop the reaction and measure the incorporation of 33P into the peptide substrate to determine kinase activity.

Cell-Based Assay for G2 Checkpoint Abrogation[3]
  • Cell Seeding: Plate cancer cells (e.g., HT-29) at an appropriate density and allow them to adhere overnight.

  • Induce DNA Damage: Expose cells to a DNA-damaging agent, such as ionizing radiation, to induce G2 arrest.

  • Treatment: Treat the cells with PD-166285 (e.g., 0.5 µM) or a vehicle control (DMSO).

  • Incubation: Incubate for a specified period (e.g., 2-4 hours).

  • Analysis: Harvest cells and analyze the cell cycle distribution by flow cytometry after propidium iodide (PI) staining. Look for a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) in the PD-166285-treated group. Alternatively, assess the phosphorylation status of Cdc2 (Tyr-15) by Western blotting.

References

Technical Support Center: Managing PD-166285-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of PD-166285-d4 to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment. This can affect the compound's physical state, weight, and stability, potentially impacting experimental results.

Q2: How can I tell if my vial of this compound has absorbed moisture?

A2: Visual signs of moisture absorption can include a change in the appearance of the solid material from a fine powder to a more clumped, sticky, or even liquid-like substance. However, significant water absorption can occur before any visible changes are apparent.

Q3: What are the potential consequences of using this compound that has absorbed water?

A3: Using a hygroscopic compound that has absorbed water can lead to several experimental issues:

  • Inaccurate Weighing: The measured weight will be higher than the actual amount of the active compound, leading to the preparation of lower-concentration solutions.

  • Altered Solubility: The presence of water can affect the solubility of the compound in organic solvents like DMSO.[1]

  • Degradation: For some compounds, moisture can accelerate chemical degradation, reducing the purity and potency of the substance.

  • Inconsistent Results: The variability in water content between different aliquots or experiments can be a significant source of inconsistent and unreliable data.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a drying agent (e.g., silica gel). Recommended storage temperatures are typically 2-8°C for short-term storage and -20°C for long-term storage. It is also advised to protect the compound from light.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Inaccurate concentration of dosing solutions due to the hygroscopic nature of this compound.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound is handled in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).

    • Proper Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

    • Minimize Exposure: Weigh the required amount of the compound quickly and immediately reseal the vial.

    • Fresh Stock Solutions: Prepare fresh stock solutions and avoid storing them for extended periods, unless their stability in the solvent has been verified. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]

Issue 2: Difficulty dissolving this compound in DMSO.
  • Possible Cause: The presence of absorbed water is altering the solubility characteristics of the compound. While PD-166285 is soluble in DMSO[1], excess moisture can interfere with this process.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Ensure the DMSO used is of high purity and anhydrous.

    • Proper Compound Handling: Follow the recommended handling procedures to minimize water absorption before attempting to dissolve the compound.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Small-Scale Test: Before preparing a large batch of stock solution, test the solubility of a small amount of the compound.

Experimental Protocols

Protocol 1: Recommended Weighing Procedure for this compound
  • Preparation: Place the sealed vial of this compound and all necessary tools (spatula, weigh boat) inside a desiccator and allow them to equilibrate to room temperature for at least 30 minutes.

  • Environment: If available, perform the weighing in a controlled low-humidity environment, such as a nitrogen-purged glove box or a balance with a draft shield in a dehumidified room.

  • Weighing:

    • Tare the weigh boat on the analytical balance.

    • Quickly open the vial, transfer the desired amount of powder to the weigh boat, and record the weight.

    • Immediately and tightly reseal the vial of this compound.

  • Post-Weighing: Return the sealed vial to the desiccator for storage. Proceed with the dissolution of the weighed compound immediately.

Protocol 2: Preparation of Stock Solution
  • Solvent Preparation: Use anhydrous, high-purity DMSO for preparing the stock solution.

  • Calculation: Calculate the required volume of DMSO to achieve the desired stock concentration based on the accurately weighed mass of this compound.

  • Dissolution: Add the solvent to the vessel containing the weighed compound.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. Before use, allow an aliquot to thaw completely and equilibrate to room temperature.

Data Presentation

Table 1: General Storage Recommendations for Hygroscopic Compounds

Storage ConditionRecommendationRationale
Container Tightly sealed, amber glass vialPrevents moisture and light exposure.
Environment Inside a desiccator with a desiccantMaintains a low-humidity environment.
Short-Term Temp. 2-8°CReduces the rate of potential degradation.
Long-Term Temp. -20°CEnsures long-term stability.[2]

Table 2: Impact of Inadequate Handling on Experimental Parameters

ParameterIdeal ConditionConsequence of Moisture Absorption
Weighed Mass Accurate mass of the compoundInflated mass, leading to lower than intended concentrations.
Solubility Clear dissolution in appropriate solventPotential for incomplete dissolution or precipitation.
Compound Stability Maintained purity and potencyIncreased risk of hydrolysis or degradation.
Assay Results Consistent and reproducible dataHigh variability and poor reproducibility.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_preparation Preparation cluster_dissolution Dissolution & Use storage Store vial in desiccator at -20°C equilibration Equilibrate vial to room temperature in desiccator storage->equilibration Retrieve for use weighing Weigh quickly in low-humidity environment equilibration->weighing Ready to open dissolve Dissolve in anhydrous DMSO weighing->dissolve Transfer weighed solid experiment Use immediately or aliquot and store at -20°C dissolve->experiment

Caption: Recommended experimental workflow for handling hygroscopic this compound.

logical_relationship Troubleshooting Logic for Inconsistent Results cluster_investigation Investigation Steps cluster_solution Corrective Actions start Inconsistent Experimental Results cause1 Potential Cause: Inaccurate Concentration start->cause1 cause2 Potential Cause: Compound Degradation start->cause2 check_hygroscopicity Is the compound hygroscopic? cause1->check_hygroscopicity cause2->check_hygroscopicity review_handling Review Weighing & Handling Procedures check_hygroscopicity->review_handling Yes check_storage Verify Storage Conditions (Temp, Desiccation) check_hygroscopicity->check_storage Yes implement_protocol Implement Strict Hygroscopic Handling Protocol review_handling->implement_protocol check_storage->implement_protocol fresh_solution Prepare Fresh Stock Solutions implement_protocol->fresh_solution

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Troubleshooting Unexpected Peaks in PD-166285-d4 Chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of PD-166285-d4. This document provides a structured approach to troubleshooting, including frequently asked questions and detailed experimental protocols.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Sample and Standard Integrity

Question: Could the unexpected peaks originate from the this compound sample or standard itself?

Answer: Yes, the integrity of your sample is a primary suspect. Unexpected peaks can arise from:

  • Degradation: this compound, like any compound, can degrade over time or under certain storage conditions (e.g., exposure to light, improper temperature).

  • Impurities: The unexpected peak could be an impurity from the synthesis of this compound or a contaminant introduced during sample preparation.

  • Contaminated Solvents: The solvent used to dissolve your sample could be contaminated.[1]

Question: How can I verify if my this compound sample is the source of the unexpected peaks?

Answer: To isolate the problem, you can perform the following checks:

  • Analyze a Fresh Standard: Prepare a fresh solution from a new, unopened vial of this compound and compare the chromatogram to your previous results.

  • Blank Injection: Inject the solvent used to dissolve your sample without any this compound. If the unexpected peaks are still present, the issue is likely with your solvent or the system.[2] If the peaks are absent, the problem is likely with your sample.

  • Use a Different Lot: If possible, obtain a different lot number of the this compound standard to see if the impurity is specific to a particular batch.

Mobile Phase and Solvent Contamination

Question: What if I suspect the mobile phase is causing "ghost peaks"?

Answer: Ghost peaks are unexpected peaks that can appear in a chromatogram and are not related to the sample.[1] They are often caused by contaminants in the mobile phase or from the HPLC system itself.[2][3] Common sources of mobile phase contamination include:

  • Low-quality solvents: Using solvents that are not HPLC-grade can introduce a variety of impurities.[1]

  • Contaminated water: The water used for the aqueous portion of the mobile phase can contain organic or microbial contamination.

  • Additives: Buffers, salts, or other mobile phase additives can be a source of contamination.

  • Improper preparation: Inadequate degassing of the mobile phase can lead to the formation of air bubbles, which can cause baseline noise and spurious peaks.[4][5]

Question: How should I prepare my mobile phase to minimize the risk of unexpected peaks?

Answer:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and high-purity water (e.g., Milli-Q or equivalent).[1]

  • Fresh Preparation: Prepare the mobile phase fresh daily and filter it through a 0.22 µm or 0.45 µm filter before use.[4]

  • Degassing: Adequately degas the mobile phase using methods like sonication, vacuum filtration, or helium sparging to remove dissolved gases.[4]

  • Clean Glassware: Ensure all glassware used for mobile phase preparation is scrupulously clean.

HPLC/UPLC System Contamination

Question: Could my chromatography system be the source of the unexpected peaks?

Answer: Yes, system contamination is a very common cause of extraneous peaks. Contaminants can accumulate in various parts of the system, including:

  • Injector and Autosampler: Residue from previous samples can be adsorbed onto the needle, seals, or rotor seal and then slowly leach out in subsequent runs, a phenomenon known as carryover.[2]

  • Pump and Mixer: Impurities from the mobile phase or seals can accumulate in the pump heads and mixer.

  • Tubing and Fittings: Contaminants can be trapped in fittings, especially if they are over-tightened or worn.

  • Detector Flow Cell: The flow cell of the detector can become contaminated, leading to baseline noise and ghost peaks.[6]

Question: How do I identify and eliminate system contamination?

Answer: A systematic approach is required:

  • Blank Gradient: Run a blank gradient (without any injection) using your analytical method. If the ghost peaks appear, the contamination is likely in your mobile phase or the system components from the pump onwards.[7]

  • System Flush: Flush the entire system with a strong solvent. For reversed-phase systems, a high percentage of an organic solvent like isopropanol or acetonitrile is often effective. Refer to the detailed protocol below.

  • Component Isolation: If the problem persists, you may need to systematically isolate components (e.g., bypass the column) to pinpoint the source of contamination.

Column-Related Issues

Question: Can the analytical column be the source of the extra peaks?

Answer: Absolutely. The column can be a significant source of unexpected peaks due to:

  • Contamination: Strongly retained compounds from previous injections can accumulate on the column and elute in later runs, especially during a gradient.[8]

  • Column Bleed: As a column ages, the stationary phase can begin to break down and "bleed" off, which can appear as a rising baseline or discrete peaks, particularly at higher temperatures or with aggressive mobile phases.[6]

  • Improper Storage: Storing the column in an inappropriate solvent can lead to phase collapse or contamination.

Question: How do I maintain and clean my column to prevent these issues?

Answer:

  • Dedicated Use: If possible, dedicate a column to a specific method or type of analysis to avoid cross-contamination.

  • Washing: After a sequence of runs, wash the column with a strong solvent to remove any strongly retained compounds.

  • Proper Storage: Always store the column in the manufacturer-recommended solvent.

  • Guard Column: Use a guard column to protect your analytical column from strongly retained compounds and particulates.

Summary of Potential Issues and Solutions

ObservationPotential CauseRecommended Action
Peak appears in sample injection but not in blank injection.Sample degradation or impurity.Analyze a fresh standard from a new vial.
Peak appears in blank injection (solvent only).Contaminated sample solvent.Use fresh, high-purity solvent for sample preparation.
Peak appears when running a gradient with no injection.Mobile phase contamination or system contamination.Prepare fresh, filtered mobile phase; flush the HPLC system.
Peak size decreases with subsequent blank injections.Carryover from the injector/autosampler.Clean the injector; optimize the needle wash method.
Broad, late-eluting peaks.Strongly retained compounds from previous injections.Wash the column with a strong solvent.
Baseline drift or random noise.Degraded detector lamp, air bubbles, or impure mobile phase.Replace the lamp; degas the mobile phase; check for leaks.[4][5]

Experimental Protocols

Protocol for Blank Run Analysis
  • Prepare your mobile phases as you would for your analytical run.

  • Set up your HPLC/UPLC system with the same method parameters (gradient, flow rate, temperature, etc.) used for your this compound analysis.

  • Instead of injecting your sample, inject a vial containing only the solvent used to dissolve your standard (e.g., DMSO, acetonitrile).

  • Acquire the chromatogram and examine it for the presence of the unexpected peaks.

  • For a more thorough diagnosis, you can also run the gradient method with no injection at all.[9]

Protocol for System and Column Flushing (Reversed-Phase)

Caution: Ensure the solvents used are miscible and compatible with your system and column.

  • Remove the Column: Disconnect the column from the system.

  • System Flush:

    • Flush Pump A with filtered, degassed water for 15-20 minutes.

    • Flush Pump B with a strong organic solvent like isopropanol or acetonitrile for 15-20 minutes.

    • Flush all lines with a mixture of water and the organic solvent.

  • Column Flush (if necessary):

    • Consult the column manufacturer's instructions for recommended cleaning procedures.

    • A general procedure for a C18 column is to flush sequentially with water, then acetonitrile, followed by isopropanol, and finally back to your mobile phase starting conditions.

General Protocol for this compound Analysis

This is a general starting point; your specific method may vary.

  • Standard Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution.[10] Further dilute with mobile phase or a compatible solvent to your desired working concentration.

  • Mobile Phase Preparation: Prepare your aqueous and organic mobile phases using HPLC-grade solvents. Filter and degas thoroughly.

  • Chromatographic Conditions (Example):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

    • Detection: UV-Vis or Mass Spectrometry.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.

Visualizations

Troubleshooting_Workflow start Unexpected Peak in This compound Chromatogram q1 Inject Blank Solvent (No Analyte) start->q1 result1 Peak Present? q1->result1 q2 Run Gradient with No Injection result2 Peak Present? q2->result2 q3 Prepare Fresh Standard and Mobile Phase result3 Problem Resolved? q3->result3 cause1 Source is Likely Sample/Standard result1->cause1 No cause2 Source is Likely Solvent or Carryover result1->cause2 Yes cause3 Source is Likely Mobile Phase or System result2->cause3 Yes action2 Use Fresh Solvent/ Clean Injector result2->action2 No end_good Problem Solved result3->end_good Yes end_bad Problem Persists: Contact Technical Support result3->end_bad No action1 Check Standard Purity/ Prepare Fresh Sample cause1->action1 cause2->q2 action3 Prepare Fresh Mobile Phase/ Flush System & Column cause3->action3 action1->q3 action2->q3 action3->q3

Caption: Troubleshooting workflow for unexpected peaks.

PD-166285 is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[11][12][13] Understanding its mechanism of action involves understanding the FGFR1 signaling pathway.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Activates PD166285 This compound PD166285->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of PD-166285.

Frequently Asked Questions (FAQs)

What is PD-166285? PD-166285 is a potent, ATP-competitive inhibitor of several protein tyrosine kinases, including c-Src, Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[11][13] It is used in research to study cellular signaling pathways and as a potential therapeutic agent. This compound is a deuterated version of the compound, commonly used as an internal standard in mass spectrometry-based bioanalysis.

What is a chromatogram? A chromatogram is the visual output of a chromatography run. It is a plot of the detector response as a function of time. Each peak in the chromatogram ideally represents a different compound in the mixture.

What are "ghost peaks"? Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.[1] They are typically caused by contamination in the mobile phase, the HPLC system, or from carryover from previous injections.[2][3]

How often should I flush my HPLC system? It is good practice to flush your system after each sequence of analyses, especially if you have been analyzing complex samples or using mobile phases with buffers or salts. A more thorough system clean should be performed as part of regular preventative maintenance.

References

Validation & Comparative

A Comparative Analysis of PD-166285 and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, understanding the selectivity and potency of small molecules is paramount for advancing targeted therapies. This guide provides a comparative analysis of PD-166285, a multi-kinase inhibitor, with two well-characterized and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, AZD4547 and Infigratinib (BGJ398). This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Executive Summary

PD-166285 is a potent ATP-competitive inhibitor with a broad activity profile against several receptor tyrosine kinases, including FGFR1, Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase Src.[1] In contrast, AZD4547 and Infigratinib (BGJ398) exhibit high selectivity for the FGFR family (FGFR1, 2, and 3).[2][3][4] This fundamental difference in selectivity profiles dictates their potential therapeutic applications and off-target effects. While the multi-targeted nature of PD-166285 could be advantageous in cancers with redundant signaling pathways, the precision of selective FGFR inhibitors offers a more targeted approach for tumors harboring specific FGFR aberrations.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data on the inhibitory activities of PD-166285, AZD4547, and Infigratinib.

Table 1: Biochemical Kinase Inhibition Profile

Kinase TargetPD-166285 IC₅₀ (nM)AZD4547 IC₅₀ (nM)Infigratinib (BGJ398) IC₅₀ (nM)
FGFR1 39.3[1]0.2[5]0.9[3]
FGFR2 -2.5[6]1.4[3]
FGFR3 -1.8[6]1.0[3]
FGFR4 -165[5]60[3]
PDGFRβ 98.3[1]>10,000-
EGFR 87.5[1]>10,000>10,000
Src 8.4[1]>10,000>1,000
VEGFR2 (KDR) -24[5]180[3]

Note: A hyphen (-) indicates that data was not available in the reviewed sources.

Table 2: Cellular Activity Profile

Cell LineAssayPD-166285 IC₅₀ (nM)AZD4547 IC₅₀ (nM)Infigratinib (BGJ398) IC₅₀ (nM)
VSMCs PDGF-stimulated PDGFR autophosphorylation6.5[1]--
Sf9 cells bFGF-mediated tyrosine phosphorylation97.3[1]--
A431 cells EGF-stimulated EGFR autophosphorylation1,600[1]--
SUM-52PE (FGFR1 amplified) Proliferation-4-
KATO-III (FGFR2 amplified) Proliferation-102.0 (BaF3-FGFR2)[3]
RT112 (FGFR3 mutant) Proliferation--5[3]

Note: A hyphen (-) indicates that data was not available in the reviewed sources. VSMCs: Vascular Smooth Muscle Cells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription

Caption: Simplified FGFR signaling cascade.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant Kinase - Substrate (e.g., Poly(E,Y)4:1) - ATP ([γ-³²P]ATP or cold) - Test Inhibitor (e.g., PD-166285) Start->PrepareReagents Incubate Incubate Components: Kinase + Inhibitor + Substrate + ATP PrepareReagents->Incubate StopReaction Stop Reaction (e.g., add EDTA or acid) Incubate->StopReaction Detect Detect Phosphorylation StopReaction->Detect Radiometric Radiometric Detection: - Spot on filter paper - Wash unbound ATP - Scintillation counting Detect->Radiometric Radiometric Luminescent Luminescent Detection (e.g., ADP-Glo): - Deplete remaining ATP - Convert ADP to ATP - Luciferase/Luciferin reaction Detect->Luminescent Non-radiometric Analyze Data Analysis: - Calculate % inhibition - Determine IC₅₀ value Radiometric->Analyze Luminescent->Analyze End End Analyze->End

Caption: General workflow for in vitro kinase assays.

Cellular_Assay_Workflow Cellular Autophosphorylation Assay Workflow Start Start SeedCells Seed cells expressing target receptor (e.g., KATO-III for FGFR2) Start->SeedCells SerumStarve Serum-starve cells to reduce basal signaling SeedCells->SerumStarve Pretreat Pre-treat with inhibitor (e.g., AZD4547) SerumStarve->Pretreat Stimulate Stimulate with ligand (e.g., FGF2), if not constitutively active Pretreat->Stimulate LyseCells Lyse cells to extract proteins Stimulate->LyseCells Quantify Quantify phosphorylated receptor (e.g., Western Blot, ELISA) LyseCells->Quantify Analyze Data Analysis: - Normalize to total protein - Determine IC₅₀ value Quantify->Analyze End End Analyze->End

Caption: Workflow for cellular receptor phosphorylation assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Biochemical Kinase Assay (Radiometric)

This assay measures the direct inhibition of kinase catalytic activity.

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the purified recombinant kinase domain (e.g., FGFR1), a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1), and the test inhibitor (PD-166285, AZD4547, or Infigratinib) at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiation: Start the kinase reaction by adding ATP, including a tracer amount of [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding a solution containing EDTA or phosphoric acid.

  • Detection: Spot a portion of the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Receptor Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block receptor activation within a cellular context.

  • Cell Culture: Culture a cell line with known FGFR amplification or mutation (e.g., KATO-III for FGFR2) in appropriate media.

  • Plating and Starvation: Seed the cells in multi-well plates. Once confluent, serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Treat the starved cells with the test inhibitor at various concentrations for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce receptor dimerization and autophosphorylation. For cell lines with constitutively active receptors, this step can be omitted.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Detection and Quantification: The level of phosphorylated FGFR can be quantified using several methods:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FGFR (pFGFR) and total FGFR.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total FGFR and a detection antibody for pFGFR.

  • Data Analysis: Quantify the pFGFR signal and normalize it to the total FGFR signal. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously implant human tumor cells with documented FGFR alterations (e.g., FGFR1-amplified NCI-H1581 lung cancer cells) into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, PD-166285, AZD4547, or Infigratinib).

  • Drug Administration: Administer the inhibitors orally or via intraperitoneal injection at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

  • Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be excised to assess target engagement by measuring the levels of phosphorylated FGFR and downstream signaling proteins (e.g., p-ERK) via immunohistochemistry or Western blotting.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Evaluate the statistical significance of tumor growth inhibition compared to the vehicle control.

Conclusion

The data presented in this guide highlights the distinct pharmacological profiles of PD-166285, AZD4547, and Infigratinib. PD-166285 is a broad-spectrum tyrosine kinase inhibitor with potent activity against FGFR1, PDGFR, EGFR, and Src. This multi-targeting capability may offer therapeutic potential in complex malignancies but also carries a higher risk of off-target toxicities. In contrast, AZD4547 and Infigratinib are highly selective FGFR inhibitors, making them more suitable for precision medicine approaches in cancers driven by aberrant FGFR signaling. The choice of inhibitor for a particular research or therapeutic application will depend on the specific biological question and the underlying genetic landscape of the cancer being studied. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other kinase inhibitors.

References

A Comparative Guide to PD-166285 and SU5402 in Angiogenesis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as tumor growth and metastasis. The signaling pathways mediated by Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are central to driving this process. Consequently, inhibitors targeting their respective receptor tyrosine kinases (RTKs), VEGFR and FGFR, are valuable tools for research and potential therapeutic agents. This guide provides a detailed comparison of two such inhibitors, PD-166285 and SU5402, focusing on their performance in preclinical angiogenesis models.

Overview of Inhibitors

PD-166285 is characterized as a broad-spectrum RTK inhibitor. Its activity spans multiple receptors, including the Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1]

SU5402 is a well-established, multi-targeted RTK inhibitor with potent activity against VEGF Receptor 2 (VEGFR2) and FGFR1, and to a lesser extent, PDGFRβ.[2][3][4] Its dual action on two of the most critical angiogenic pathways makes it a frequently used compound in angiogenesis research.

Comparative Efficacy: A Data-Driven Analysis

The inhibitory activity of PD-166285 and SU5402 is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%.

Table 1: Comparative Inhibitory Activity (IC50)
CompoundTarget KinaseIC50 Value (nM)
PD-166285 PDGFRβ, EGFR, FGFR1, c-src7 - 85[1]
SU5402 VEGFR2 (Flk-1/KDR)20[2][4]
FGFR130[2][4]
PDGFRβ510[2][4]
Table 2: Performance in In Vitro Angiogenesis Models
AssayCompoundConcentrationObserved Effect
Microcapillary Formation PD-16628510 nMInhibition of microcapillary formation on Matrigel.[1]
Endothelial Cell Migration SU540210 µMAbolished endothelial cell migration.[5]
Capillary Sprouting SU540210 µMAbolished PGE2-induced capillary sprouting in mouse aorta explants.[5]
Endothelial Proliferation SU5402Not specifiedReduced endothelial cell proliferation.[6]

Signaling Pathways and Mechanism of Action

Both VEGF and FGF stimulate endothelial cells to proliferate, migrate, and organize into new vessel structures. They achieve this by binding to their respective receptor tyrosine kinases (FGFR and VEGFR), triggering autophosphorylation and the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. PD-166285 and SU5402 are ATP-competitive inhibitors; they bind to the ATP-binding pocket of the kinase domain, preventing receptor phosphorylation and blocking downstream signal transduction.

Signaling_Pathways Mechanism of Action: PD-166285 & SU5402 cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_response Cellular Response FGF FGF FGFR1 FGFR1 FGF->FGFR1 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ FGFR1->PLCg RAS_MAPK RAS-MAPK Pathway FGFR1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT VEGFR2->PLCg VEGFR2->RAS_MAPK VEGFR2->PI3K_AKT PD166285 PD-166285 PD166285->FGFR1 SU5402 SU5402 SU5402->FGFR1 SU5402->VEGFR2 Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Survival PI3K_AKT->Proliferation PI3K_AKT->Migration PI3K_AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of FGFR and VEGFR signaling pathways by PD-166285 and SU5402.

Experimental Protocols: In Vitro Tube Formation Assay

The endothelial cell tube formation assay is a cornerstone of in vitro angiogenesis research. It assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane extract (BME), such as Matrigel®. This assay is widely used to screen for pro- or anti-angiogenic compounds.[7]

Detailed Methodology
  • Plate Coating:

    • Thaw BME (e.g., Matrigel) on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a pre-chilled 96-well plate.[8]

    • Ensure the gel is evenly distributed across the well surface.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[9]

  • Cell Preparation and Seeding:

    • Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to 70-90% confluency.[10]

    • Harvest the cells using trypsin and resuspend them in the desired culture medium.

    • Perform a cell count and adjust the concentration to 1x10⁵ - 1.5x10⁵ cells/mL.

    • Prepare cell suspensions containing the test compounds (PD-166285, SU5402) at various concentrations, along with appropriate vehicle controls.

  • Incubation:

    • Gently add 100 µL of the cell suspension (containing 1x10⁴ - 1.5x10⁴ cells) on top of the solidified BME in each well.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 18 hours.[8] The optimal time can vary depending on the cell type.

  • Analysis:

    • Monitor the formation of tube-like structures using an inverted microscope at various time points.

    • Capture images from several representative fields for each well.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and total mesh area using imaging software (e.g., ImageJ).

Experimental_Workflow Workflow: In Vitro Tube Formation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Coat 96-well plate with Matrigel B 2. Incubate at 37°C to solidify gel A->B E 5. Add cells + compounds to coated wells B->E C 3. Harvest & prepare endothelial cells (HUVECs) D 4. Prepare test compounds (PD-166285 / SU5402) C->D D->E F 6. Incubate for 4-18 hours at 37°C, 5% CO2 E->F G 7. Image tube networks (Microscopy) F->G H 8. Quantify tube length, branches, and meshes G->H

Caption: A typical experimental workflow for an in vitro tube formation assay.

Summary and Conclusion

Both PD-166285 and SU5402 are effective inhibitors of key signaling pathways in angiogenesis.

  • PD-166285 acts as a broader spectrum inhibitor, targeting FGFR1 as well as PDGFR and EGFR. This may be advantageous in complex biological systems where multiple growth factor pathways are active.

  • SU5402 demonstrates potent and more specific co-inhibition of VEGFR2 and FGFR1, two of the most dominant pro-angiogenic receptors. This dual inhibition is highly effective at blocking angiogenesis driven by both VEGF and FGF signaling.[11]

The choice between these two inhibitors depends on the specific research question. For studies aiming to dissect the specific roles of VEGFR2 and FGFR1 signaling, SU5402 provides a more targeted approach. For broader inhibition of multiple RTKs involved in cell proliferation and angiogenesis, PD-166285 may be more suitable. The experimental data confirms that both compounds effectively disrupt angiogenesis in vitro at nanomolar to low-micromolar concentrations.

References

Validating PD-166285-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for ensuring accuracy and precision.[1] A deuterated internal standard, such as PD-166285-d4, is considered the gold standard.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, PD-166285. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations.[1]

Comparative Performance: Deuterated vs. Other Internal Standards

The use of a stable isotope-labeled internal standard like this compound offers significant advantages over other types of internal standards, such as structural analogs. The near-perfect co-elution and identical ionization response of a deuterated IS with the analyte lead to more effective normalization and, consequently, more reliable and reproducible data.[1]

While specific comparative data for this compound is unavailable, studies on other kinase inhibitors consistently demonstrate the superiority of deuterated internal standards in terms of accuracy and precision.

Quantitative Data Summary for a Validated Bioanalytical Method

The following tables present typical acceptance criteria for the validation of a bioanalytical method for a small molecule kinase inhibitor using a deuterated internal standard, based on FDA and EMA guidelines. These tables should serve as a benchmark for the validation of a method employing this compound.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Calibration Curve RangeTypically 2-200 ng/mL or relevant to expected concentrations[2]
Correlation Coefficient (r²)≥ 0.99[2]
Calibration Standard AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)

Table 2: Accuracy and Precision

AnalysisAnalyte ConcentrationAcceptance Criteria
Intra-day and Inter-dayLLOQ, Low, Mid, High QCPrecision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ)[3]

Table 3: Recovery and Matrix Effect

ParameterAcceptance Criteria
Extraction RecoveryConsistent and reproducible across the concentration range
Matrix EffectIS-normalized matrix factor CV ≤ 15%[3]

Table 4: Stability

Stability TestConditionsAcceptance Criteria
Freeze-Thaw StabilityMinimum of 3 cyclesMean concentration within ±15% of nominal
Short-Term (Bench-Top) StabilityRoom temperature for expected duration of handlingMean concentration within ±15% of nominal
Long-Term StabilityStorage temperature (e.g., -80°C) for expected duration of storageMean concentration within ±15% of nominal
Stock Solution StabilityRoom temperature and refrigeratedMean concentration within ±15% of nominal

Experimental Protocols

A robust and reliable bioanalytical method is the foundation for accurate quantification. The following is a detailed, representative protocol for the quantification of PD-166285 in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is often employed for its simplicity and high-throughput applicability.

  • Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 50 µL of each sample in a microcentrifuge tube, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a fixed concentration.[3]

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[3]

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from other matrix components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

Tandem Mass Spectrometry

A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both PD-166285 and this compound need to be determined and optimized. For example:

    • PD-166285: [M+H]⁺ → fragment ion

    • This compound: [M+H+4]⁺ → fragment ion

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to maximize the signal for both the analyte and the internal standard.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Caption: Experimental workflow for the quantification of PD-166285.

G cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect FreezeThaw Freeze-Thaw Validation->FreezeThaw BenchTop Bench-Top Validation->BenchTop LongTerm Long-Term Validation->LongTerm

Caption: Key parameters for bioanalytical method validation.

References

PD-166285: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PD-166285 is a potent, ATP-competitive inhibitor with significant activity against a range of protein tyrosine kinases.[1] Initially identified as a broadly active protein tyrosine kinase inhibitor, it has demonstrated nanomolar potency against key targets involved in cellular proliferation, migration, and angiogenesis.[1] This guide provides a comparative analysis of the cross-reactivity of PD-166285 with various kinases, supported by experimental data, detailed methodologies for relevant assays, and visualizations of the associated signaling pathways.

Data Presentation: Kinase Inhibition Profile of PD-166285

The following table summarizes the in vitro inhibitory activity of PD-166285 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target FamilyKinaseIC50 (nM)Reference
Primary Targets
Src Family Kinasec-Src8.4[1][2]
Receptor Tyrosine KinaseFibroblast Growth Factor Receptor 1 (FGFR-1)39.3[1][2]
Receptor Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR)87.5[1]
Receptor Tyrosine KinasePlatelet-Derived Growth Factor Receptor β (PDGFRβ)98.3[1][2]
Cell Cycle KinaseWee124[3][4]
Off-Targets
Cell Cycle KinaseMyt172[4]
Cell Cycle KinaseCheckpoint Kinase 1 (Chk1)3400
Serine/Threonine KinaseMitogen-Activated Protein Kinase (MAPK)5000[1]
Serine/Threonine KinaseProtein Kinase C (PKC)22700[1]
Receptor Tyrosine KinaseInsulin Receptor Tyrosine Kinase (IRTK)>50,000
Cell Cycle KinaseCyclin-Dependent Kinase 4/D1 (Cdk4/D1)>50,000

Experimental Protocols

The determination of kinase inhibition profiles, such as the one presented for PD-166285, is typically achieved through in vitro kinase assays. A common and robust method is the radiolabeled kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Representative Radiometric Kinase Assay Protocol

This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • PD-166285 or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose filter paper or other suitable separation matrix

  • Scintillation counter

Procedure:

  • Reaction Setup: A master mix is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Inhibitor Addition: Serial dilutions of PD-166285 are added to the reaction wells. A control reaction with solvent only (e.g., DMSO) is included to measure 100% kinase activity.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period, allowing for the enzymatic transfer of the radiolabeled phosphate to the substrate.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper which binds the phosphorylated substrate.

  • Washing: The filter papers are washed extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the control (no inhibitor) activity. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibitory action of PD-166285 on its primary targets disrupts key cellular signaling pathways involved in cell growth, proliferation, and survival, as well as cell cycle regulation.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay used to determine the IC50 of a compound like PD-166285.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kinase Purified Kinase Reaction Kinase Reaction (Incubation) Kinase->Reaction Substrate Substrate Substrate->Reaction ATP [γ-³²P]ATP + ATP ATP->Reaction Inhibitor PD-166285 (Serial Dilutions) Inhibitor->Reaction Separation Separation of Substrate from ATP Reaction->Separation Detection Radioactivity Detection Separation->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for a radiometric kinase inhibition assay.

Signaling Pathways Affected by PD-166285

PD-166285's potent inhibition of multiple receptor tyrosine kinases (RTKs) and the cell cycle kinase Wee1 has significant downstream consequences. The diagram below illustrates the major signaling pathways affected.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K FGFR FGFR-1 RAS RAS FGFR->RAS EGFR EGFR EGFR->RAS Src c-Src Src->PI3K Src->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Wee1 Wee1 CDK1 CDK1 Wee1->CDK1 Inhibits G2M G2/M Transition CDK1->G2M Promotes PD166285 PD-166285 PD166285->PDGFR PD166285->FGFR PD166285->EGFR PD166285->Src PD166285->Wee1

References

A Comparative Analysis of PD-166285 and Newer Generation Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the early-generation tyrosine kinase inhibitor (TKI) PD-166285 with newer, more selective FGFR-targeted TKIs. The comparison is supported by preclinical data on inhibitory potency and target specificity, with detailed methodologies for the types of experiments cited.

Introduction

PD-166285 was identified as a potent, broadly active protein tyrosine kinase inhibitor in the late 1990s.[1] It demonstrated inhibitory activity against several receptor tyrosine kinases, including Fibroblast Growth Factor Receptor-1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[1] In recent years, the therapeutic landscape for cancers driven by aberrant FGFR signaling has evolved significantly with the development and approval of highly potent and selective FGFR inhibitors.[2][3] This guide compares the biochemical potency of PD-166285 with three such next-generation TKIs: Erdafitinib, Pemigatinib, and Infigratinib, which have demonstrated clinical efficacy in treating FGFR-driven malignancies.[2][4][5]

Comparative Efficacy: In Vitro Inhibitory Potency

The primary measure of a TKI's efficacy in a preclinical setting is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%.[6] The following tables summarize the IC50 values of PD-166285 and newer TKIs against FGFR family members and other relevant kinases, as reported in various in vitro kinase assays. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Potency (IC50) Against FGFR Family Kinases

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
PD-166285 39.3[1]---
Erdafitinib 1.2[7][8]2.5[7][8]3.0[7][8]5.7[7][8]
Pemigatinib 0.4[9]0.5[9]1.0[9]30[9]
Infigratinib 0.9[10]1.4[10]1.0[10]60[10][11]

Table 2: Selectivity Profile - Inhibitory Potency (IC50) Against Other Kinases

CompoundPDGFRβ (nM)VEGFR2 (nM)Src (nM)EGFR (nM)
PD-166285 98.3[1]-8.4[1]87.5[1]
Erdafitinib -36.8[7][8]--
Pemigatinib -182[9]--
Infigratinib ->140[10][11]--

Note: Newer TKIs were specifically designed for selectivity against FGFRs, hence data against a broad panel of other kinases is often focused on demonstrating this specificity (e.g., high IC50 values).

Signaling Pathway and Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the RAS-MAPK and PI3K-AKT pathways.[12][13][14] Constitutive activation of FGFR signaling, through mechanisms like gene fusion, mutation, or amplification, can drive the growth of malignant cells.[15][16] Both PD-166285 and the newer TKIs act as ATP-competitive inhibitors, binding to the kinase domain of the FGFR and preventing the phosphorylation events that initiate downstream signaling.

FGFR_Signaling_Pathway FGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation FGF FGF Ligand FGF->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF TKI TKI (e.g., PD-166285, Erdafitinib) TKI->FGFR Inhibition

Caption: FGFR signaling cascade and the inhibitory action of TKIs.

Experimental Protocols

The determination of IC50 values is critical for evaluating the potency of kinase inhibitors. A common method employed is a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[17][18][19]

Key Methodologies: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[17][18]

  • Reagents and Setup : The main components are the target kinase (e.g., recombinant human FGFR1), a europium (Eu)-labeled anti-tag antibody that binds to the kinase, and an Alexa Fluor™ 647-labeled tracer. The test compounds (e.g., PD-166285, Erdafitinib) are serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure :

    • The test compound dilutions are added to the wells of a 384-well microplate.

    • A mixture of the kinase and the Eu-labeled antibody is then added to each well.

    • The fluorescent tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition : A microplate reader capable of TR-FRET is used for detection. The Eu-donor is excited at ~340 nm. The energy transfer (FRET) to the Alexa Fluor™ 647 acceptor (on the tracer) is measured at ~665 nm, and the emission from the Eu-donor is measured at ~615 nm.[19]

  • Data Analysis : The ratio of the acceptor to donor emission (665 nm / 615 nm) is calculated. When an inhibitor displaces the tracer from the kinase, the FRET signal decreases. The emission ratio is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[20][21]

Experimental_Workflow Workflow for TKI Potency (IC50) Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_t_ki 1. Prepare Serial Dilution of TKI Compound add_t_ki 4. Dispense TKI Dilutions into 384-well Plate prep_t_ki->add_t_ki prep_kinase 2. Prepare Kinase/Antibody Mixture add_kinase 5. Add Kinase/Antibody Mixture to Plate prep_kinase->add_kinase prep_tracer 3. Prepare Fluorescent Tracer Solution add_tracer 6. Add Tracer to Plate to Start Reaction prep_tracer->add_tracer add_t_ki->add_kinase add_kinase->add_tracer incubate 7. Incubate at RT (e.g., 60 min) add_tracer->incubate read_plate 8. Read Plate using TR-FRET Reader incubate->read_plate calc_ratio 9. Calculate Emission Ratio (665nm / 615nm) read_plate->calc_ratio plot_curve 10. Plot Dose-Response Curve calc_ratio->plot_curve calc_ic50 11. Calculate IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for a TR-FRET kinase binding assay.

Conclusion

The comparative data clearly illustrates the significant advancements in tyrosine kinase inhibitor development. While PD-166285 was a potent inhibitor for its time, demonstrating broad activity across several kinase families, the newer agents—Erdafitinib, Pemigatinib, and Infigratinib—exhibit substantially greater potency and selectivity for the FGFR family.

  • Potency : The newer TKIs inhibit FGFR1, 2, and 3 at low- to sub-nanomolar concentrations, making them orders of magnitude more potent than PD-166285 against FGFR1.[1][7][9][10]

  • Selectivity : Newer agents are designed to minimize off-target effects by having much higher IC50 values for other kinases like VEGFR2, a common source of toxicity in less selective TKIs.[7][9][10] In contrast, PD-166285's potent inhibition of Src, EGFR, and PDGFRβ highlights its broader, less specific profile.[1]

For researchers in drug development, this comparison underscores the successful evolution from broad-spectrum kinase inhibitors to highly targeted therapies. The improved potency and selectivity of modern TKIs translate to potentially greater efficacy in molecularly selected patient populations and a more manageable safety profile, which has been validated by their clinical success and regulatory approvals.[2][5]

References

Assessing the Isotopic Purity of PD-166285-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of the deuterated Wee1 kinase inhibitor, PD-166285-d4. Ensuring high isotopic enrichment is critical for the use of deuterated compounds as internal standards in quantitative bioanalysis and for understanding their metabolic fate. This document outlines the primary analytical techniques, presents supporting experimental data for a representative deuterated compound, and details the experimental protocols.

Comparison of Analytical Methodologies

The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, a combination of both is employed for a comprehensive analysis.[1]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference.Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and relative abundance of isotopes.
Primary Use Quantification of the relative abundance of each isotopologue (d0, d1, d2, d3, d4).Confirmation of the location of deuterium labeling and assessment of overall deuteration.
Advantages High sensitivity, requires very small sample amounts, provides detailed isotopic distribution.[2]Provides structural information, can quantify isotopic enrichment at specific sites.
Limitations Does not directly provide information on the position of the deuterium labels.Lower sensitivity compared to MS, requires larger sample amounts.
Typical Platform Liquid Chromatography coupled to a Time-of-Flight (LC-TOF) or Orbitrap mass spectrometer.[3]High-field NMR spectrometer (e.g., 400 MHz or higher).

Quantitative Data Presentation

While specific experimental data for the isotopic purity of this compound is not publicly available, the following table presents representative data from the analysis of another deuterated pharmaceutical compound, Tamsulosin-d4, using High-Resolution Mass Spectrometry (HR-MS). This data illustrates the typical output and calculation of isotopic purity.[1]

Table 1: Isotopic Purity Assessment of a Representative Deuterated Compound (Tamsulosin-d4) by HR-MS [1]

IsotopologueTheoretical m/zObserved m/zRelative Abundance (%)
d0 (unlabeled)409.1957409.19550.1
d1410.2020410.20180.2
d2411.2083411.20810.2
d3412.2146412.21430.0
d4 (fully labeled)413.2208413.220699.5
Isotopic Purity (d4) 99.5%

Note: The isotopic purity is calculated as the percentage of the fully deuterated (d4) isotopologue relative to the sum of all observed isotopologues.

Experimental Protocols

Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic enrichment of a deuterated compound like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan.

  • Mass Range: m/z 100-1000.

  • Resolution: > 60,000.

4. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

Isotopic Enrichment Confirmation by NMR

This protocol provides a general method for confirming the location of deuterium labels.

1. Sample Preparation:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the disappearance of signals at the sites of deuteration.

    • ²H NMR: To directly observe the signals of the deuterium atoms.

    • ¹³C NMR: To observe changes in the carbon signals at and adjacent to the sites of deuteration.

3. Data Analysis:

  • Compare the ¹H NMR spectrum of this compound with that of the unlabeled PD-166285 to confirm the absence of proton signals at the expected deuterated positions.

  • Analyze the ²H NMR spectrum to confirm the presence of deuterium at the intended positions.

  • Compare the ¹³C NMR spectra to observe isotopic shifts and confirm the locations of deuteration.

Visualizations

PD-166285 Mechanism of Action: Wee1 Inhibition

PD-166285 is a potent inhibitor of several protein tyrosine kinases, with a primary mechanism of action involving the inhibition of Wee1 kinase. Wee1 is a critical regulator of the G2/M cell cycle checkpoint. By phosphorylating and inactivating the Cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex, Wee1 prevents cells from prematurely entering mitosis, allowing time for DNA repair. Inhibition of Wee1 by PD-166285 leads to the abrogation of this checkpoint, resulting in uncontrolled mitotic entry and subsequent cell death, particularly in cancer cells with a p53 deficiency.

PD166285_Mechanism cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B1 (Inactive) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes Wee1 Wee1 Kinase Wee1->CDK1_CyclinB Phosphorylation (Tyr15) Inhibition Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB Dephosphorylation Activation PD166285 This compound PD166285->Wee1 Inhibition

Caption: Mechanism of action of PD-166285 as a Wee1 inhibitor.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for determining the isotopic purity of this compound, combining both LC-HRMS and NMR techniques for a comprehensive analysis.

Isotopic_Purity_Workflow cluster_Sample Sample cluster_LCMS LC-HRMS Analysis cluster_NMR NMR Analysis Sample_Prep This compound Sample LC_Separation LC Separation Sample_Prep->LC_Separation NMR_Acquisition 1H, 2H, 13C NMR Acquisition Sample_Prep->NMR_Acquisition HRMS_Analysis HRMS Detection LC_Separation->HRMS_Analysis Data_Analysis_MS Data Analysis: - Isotopic Distribution - Purity Calculation HRMS_Analysis->Data_Analysis_MS Final_Report Comprehensive Isotopic Purity Report Data_Analysis_MS->Final_Report Data_Analysis_NMR Data Analysis: - Confirm Deuteration Sites NMR_Acquisition->Data_Analysis_NMR Data_Analysis_NMR->Final_Report

Caption: Workflow for isotopic purity assessment of this compound.

References

PD-166285: A Comparative Guide to a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PD-166285 is a potent, orally bioavailable, and cell-permeable small molecule inhibitor that targets multiple protein kinases, playing a significant role in cancer research and drug development. This guide provides a comprehensive review of PD-166285, comparing its performance with other kinase inhibitors and presenting supporting experimental data to inform future research and therapeutic strategies.

At a Glance: Kinase Inhibition Profile of PD-166285

PD-166285 is characterized as a broad-spectrum, ATP-competitive tyrosine kinase inhibitor. Its primary targets include Wee1, a key regulator of the G2/M cell cycle checkpoint, and several receptor and non-receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

Quantitative Analysis: Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of PD-166285 against its principal targets and compare them with other well-established inhibitors.

Table 1: IC50 Values of PD-166285 Against Key Kinase Targets

Target KinasePD-166285 IC50 (nM)Reference
c-Src8.4[1]
Wee124[2]
FGFR-139.3[1]
Myt172[2]
EGFR87.5[1]
PDGFRβ98.3[1]
Chk13400[2]
MAPK5000[1]
PKC22700[1]

Table 2: Comparative IC50 Values of Src Family Kinase Inhibitors

Inhibitorc-Src (nM)Lck (nM)Fyn (nM)Lyn (nM)Yes (nM)
PD-166285 8.4 ----
Dasatinib<1----
Bosutinib<10----
Saracatinib2.74-104-104-104-10

Note: A comprehensive IC50 profile for PD-166285 against all Src family kinases was not available in the reviewed literature. Dasatinib is a multi-targeted inhibitor with high potency against Src family kinases.[3] Bosutinib and Saracatinib are also potent Src inhibitors.[4][5][6][7]

Table 3: Comparative IC50 Values of FGFR Inhibitors

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
PD-166285 39.3 ---
Erdafitinib1.22.53.05.7
Pemigatinib0.40.51.230
Infigratinib0.91.41.060

Note: PD-166285's activity against other FGFR isoforms was not detailed in the reviewed literature. Erdafitinib, Pemigatinib, and Infigratinib are potent, selective FGFR inhibitors.[8][9][10][11][12][13][14][15]

Signaling Pathways and Mechanism of Action

PD-166285 exerts its anti-cancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and cell cycle progression.

PD-166285_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR EGF EGF EGFR EGFR EGF->EGFR Src Src PDGFR->Src PI3K PI3K PDGFR->PI3K FGFR->Src FGFR->PI3K EGFR->Src EGFR->PI3K Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation DNA_Damage DNA Damage Wee1 Wee1 DNA_Damage->Wee1 Cdc2 Cdc2 Wee1->Cdc2 G2M_Checkpoint G2/M Checkpoint Abrogation Cdc2->G2M_Checkpoint PD166285 PD-166285 PD166285->PDGFR PD166285->FGFR PD166285->EGFR PD166285->Src PD166285->Wee1

Caption: PD-166285 inhibits multiple tyrosine kinases and Wee1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of PD-166285 and similar inhibitors.

In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro potency of an inhibitor against a specific kinase.

General Protocol Outline (Radiometric Assay):

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide), and ATP (including a radiolabeled ATP, such as [γ-³³P]ATP).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., PD-166285) to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction, often by adding a solution like trichloroacetic acid (TCA).

  • Separation and Quantification: Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This can be achieved by spotting the mixture onto a filter paper (e.g., P81 phosphocellulose paper) and washing away the unbound ATP.

  • Measurement: Quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Specific Considerations:

  • Wee1 Kinase Assay: A common substrate for Wee1 is Cdc2/cyclin B. The assay measures the transfer of the radiolabeled phosphate from ATP to Cdc2.

  • Src Kinase Assay: A generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 can be used.

  • FGFR Kinase Assay: Specific peptide substrates for FGFR are often employed.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Kinase, Substrate, and ATP C Combine Kinase, Substrate, ATP, and Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate at 30°C C->D E Stop Reaction D->E F Separate Phosphorylated Substrate E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

Objective: To assess the effect of an inhibitor on cellular processes, such as proliferation and signaling.

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Phospho-Protein Analysis:

  • Cell Treatment: Treat cells with the inhibitor for a specified time. In some cases, cells are stimulated with a growth factor (e.g., FGF, EGF) to induce receptor phosphorylation.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the level of protein phosphorylation. The membrane is often stripped and re-probed for the total protein as a loading control.

In Vivo Studies

PD-166285 has demonstrated anti-tumor activity in in vivo models. In a murine Matrigel plug angiogenesis assay, a 5 mg/kg oral dose of PD-166285 resulted in maximum inhibition of angiogenesis. In a study using B16 mouse melanoma cells, an intraperitoneal injection of 500 μl of 20 μM PD-166285 for 4 weeks showed no negative effects on the mice.[16] Furthermore, in a study with esophageal squamous cell carcinoma xenografts, PD-166285 inhibited tumor growth.[17]

Radiosensitizing Effects

A significant aspect of PD-166285's therapeutic potential lies in its ability to act as a radiosensitizer. By inhibiting Wee1, PD-166285 abrogates the G2/M checkpoint, which is crucial for DNA repair before mitotic entry. In cancer cells with a mutated or non-functional p53, the G2 checkpoint is the primary mechanism for arresting the cell cycle to repair DNA damage induced by radiation. Inhibition of this checkpoint by PD-166285 forces these cells into premature mitosis with damaged DNA, leading to mitotic catastrophe and cell death. This radiosensitizing effect is more pronounced in p53-inactive cells. Studies have shown that PD-166285 sensitizes esophageal squamous cell carcinoma cells to radiation by not only abrogating the G2/M arrest but also by attenuating DNA damage repair through the inhibition of Rad51.[17]

Conclusion

PD-166285 is a versatile multi-targeted kinase inhibitor with potent activity against key regulators of cell growth, proliferation, and cell cycle control. Its ability to inhibit Wee1, Src, FGFR, and other tyrosine kinases provides a multi-pronged approach to cancer therapy. The comparative data presented in this guide highlight its potency relative to other inhibitors, while the detailed experimental protocols offer a foundation for further investigation. The radiosensitizing properties of PD-166285, particularly in p53-deficient tumors, underscore its potential in combination therapies. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this promising compound.

References

PD-166285: A Comparative Analysis of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the multi-targeted kinase inhibitor PD-166285 against other established inhibitors, supported by experimental data and detailed protocols.

PD-166285 is a potent, ATP-competitive inhibitor of a range of protein kinases, demonstrating significant activity against key targets implicated in cancer cell signaling. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values against several kinases, alongside data for well-established inhibitors, to offer a clear perspective on its potency and selectivity.

Data Presentation: Comparative IC50 Values

The inhibitory activity of PD-166285 and a selection of other kinase inhibitors are summarized below. These values, derived from in vitro kinase assays, highlight the potency of PD-166285 against multiple oncogenic kinases.

Kinase TargetPD-166285 IC50 (nM)Comparative InhibitorComparative Inhibitor IC50 (nM)
c-Src 8.4[1][2]Dasatinib0.8
FGFR1 39.3[1][2]AZD45470.2
EGFR 87.5[1][2]Gefitinib26 - 57 (cell-based)
PDGFRβ 98.3[1][2]Imatinib100 (cell-based)
Wee1 24[1][3]--
Myt1 72[3]--
MAPK 5,000[2]--
PKC 22,700[2]Staurosporine0.7
Chk1 3,433[3]--

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here is for comparative purposes.

Mandatory Visualization

Signaling Pathways Targeted by PD-166285

The following diagram illustrates the key signaling pathways inhibited by PD-166285. As an ATP-competitive inhibitor, it blocks the catalytic activity of receptor and non-receptor tyrosine kinases, thereby impeding downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

PD166285_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K FGFR1 FGFR1 FGFR1->RAS FGFR1->PI3K PDGFRb PDGFRβ PDGFRb->RAS PDGFRb->PI3K Src c-Src Src->RAS Src->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Proliferation ERK->Angiogenesis PD166285 PD-166285 PD166285->EGFR Inhibits PD166285->FGFR1 Inhibits PD166285->PDGFRb Inhibits PD166285->Src Inhibits IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of PD-166285 C Add inhibitor dilutions to reaction mix A->C B Prepare kinase reaction mix (Kinase, Substrate, Buffer) B->C D Initiate reaction with [γ-32P]ATP C->D E Incubate at 30°C D->E F Stop reaction & spot on phosphocellulose paper E->F G Wash to remove unincorporated [γ-32P]ATP F->G H Quantify incorporated radioactivity G->H I Plot % inhibition vs. log[Inhibitor] H->I J Calculate IC50 value I->J

References

Harnessing Precision: A Guide to the Analytical Method Validation of PD-166285-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive overview of the analytical method validation for PD-166285, a potent Wee1 kinase and broad-spectrum tyrosine kinase inhibitor, utilizing its deuterated stable isotope-labeled internal standard, PD-166285-d4. This document outlines the expected performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a technique widely recognized for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.[1][2] While specific validation data for this compound is not publicly available, this guide draws upon established validation parameters for similar kinase inhibitors to provide a robust framework for its analytical assessment.[1][3][4]

Comparative Performance of Analytical Methods

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis. This is due to its chemical and physical properties being nearly identical to the analyte, PD-166285, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for variability and matrix effects. The primary alternative, a structurally similar analog, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a small molecule kinase inhibitor, which can be expected for the analysis of PD-166285 using this compound.

Validation Parameter Acceptance Criteria (as per FDA/ICH Guidelines) Expected Performance with this compound (LC-MS/MS) Alternative Method (e.g., HPLC-UV)
Linearity (r²) ≥ 0.99[5][6]≥ 0.995≥ 0.99
Accuracy (% Bias) Within ±15% (±20% for LLOQ)[4][7]Within ±10%Within ±15%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)[5][7]≤ 10%≤ 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Sub-ng/mL to low ng/mL rangeHigh ng/mL to µg/mL range
Matrix Effect (% CV) ≤ 15%≤ 15%Not directly assessed; can be significant
Extraction Recovery (%) Consistent, precise, and reproducibleTypically > 80%Variable, dependent on extraction method

Experimental Protocols

A detailed methodology is crucial for replicating and verifying experimental results. Below is a representative protocol for the validation of an LC-MS/MS method for the quantification of PD-166285 in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm) is commonly used for separation.[4]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[5][6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both PD-166285 and this compound need to be determined by direct infusion and optimization.

Method Validation Procedures

The validation of the bioanalytical method should be performed according to the guidelines set by regulatory agencies such as the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][7][8]

  • Specificity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations covering the expected range of the study samples. The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates on three different days (inter-day and intra-day).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples with that of the analyte in a neat solution at the same concentration. This should be tested in at least six different lots of the biological matrix.

  • Extraction Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels (Low, Medium, and High).

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage: freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample Biological Sample add_is Add this compound (IS) sample->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms linearity Linearity ms->linearity accuracy Accuracy ms->accuracy precision Precision ms->precision stability Stability ms->stability

Experimental workflow for the analytical method validation of PD-166285.

PD-166285 is known to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are key players in various cellular processes.[1] Dysregulation of the FGFR signaling pathway is implicated in several cancers.[1][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K activates PLCg PLCγ FGFR->PLCg activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription PD166285 PD-166285 PD166285->FGFR inhibits

Simplified FGFR signaling pathway inhibited by PD-166285.

References

Unveiling the Specificity of PD-166285: A Comparative Guide for Kinase Inhibitor Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of kinase inhibitors is paramount for both efficacy and safety. This guide provides an in-depth assessment of the specificity of PD-166285, a potent ATP-competitive inhibitor, by objectively comparing its performance against a panel of alternative kinase inhibitors. The information presented is supported by experimental data to aid in the rational selection of the most appropriate tool compound for your research needs.

PD-166285 has emerged as a multi-targeted kinase inhibitor with significant activity against both receptor tyrosine kinases and key regulators of the cell cycle. Understanding its complete inhibitory profile is crucial for interpreting experimental results and predicting its biological effects. This guide delves into the quantitative specifics of PD-166285's inhibitory action and places it in context with other widely used inhibitors targeting similar pathways.

Comparative Inhibitor Potency: A Quantitative Overview

The inhibitory activity of PD-166285 and selected alternative compounds against a range of kinases is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency, with lower values indicating greater inhibition.

Kinase TargetPD-166285 IC50 (nM)Adavosertib (MK-1775) IC50 (nM)SU6656 IC50 (nM)Bosutinib IC50 (nM)Dasatinib IC50 (nM)
Cell Cycle Kinases
Wee124[1]5.2[2]---
Myt172[1]>100-fold selective over Myt1[3]---
Chk13433[1]----
Src Family Kinases
Src8.4[4]-280[5]1.2[6]<1
Yes-14[3]20[5]-<1
Lyn--130[5]Inhibits<1
Fyn--170[5]-<1
Lck--6.88-<1
Receptor Tyrosine Kinases
FGFR139.3[4]----
EGFR87.5[4]->10,000--
PDGFRβ98.3[4]--Inhibits<1
Other Kinases
Abl---1[6]<1
c-Kit---Minimal activity<1
MAPK5000[4]----
PKC22700[4]----

Signaling Pathways and Experimental Workflows

To visualize the interplay of these inhibitors with key cellular processes, the following diagrams illustrate the targeted signaling pathways and a general workflow for assessing inhibitor specificity.

G2M_Checkpoint G2/M Checkpoint Control Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 Cdc25 Cdc25 Chk1_Chk2->Cdc25 CDK1_CyclinB CDK1/Cyclin B (Active) Wee1->CDK1_CyclinB pY15 Myt1 Myt1 Myt1->CDK1_CyclinB pT14/pY15 Cdc25->CDK1_CyclinB dephosphorylates Mitosis Mitosis CDK1_CyclinB->Mitosis PD166285 PD-166285 PD166285->Wee1 PD166285->Myt1 Adavosertib Adavosertib Adavosertib->Wee1

G2/M Checkpoint Pathway Inhibition

RTK_Signaling Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (e.g., PDGF, EGF, FGF) RTK RTK (PDGFR, EGFR, FGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Src Src Dimerization->Src Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation PD166285 PD-166285 PD166285->RTK PD166285->Src SU6656 SU6656 SU6656->Src Bosutinib Bosutinib Bosutinib->Src Dasatinib Dasatinib Dasatinib->RTK Dasatinib->Src

RTK Signaling Pathway Inhibition

Experimental_Workflow Experimental Workflow for Assessing Inhibitor Specificity cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Panel In Vitro Kinase Panel Screening (e.g., Radiometric Assay) IC50_Det IC50 Determination Kinase_Panel->IC50_Det Cell_Treatment Cell Line Treatment with Inhibitor IC50_Det->Cell_Treatment Western_Blot Western Blot (Phospho-protein analysis) Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Cell_Treatment->CETSA Cell_Viability Cell Viability/Proliferation Assays Cell_Treatment->Cell_Viability Data_Analysis Data Analysis and Specificity Profile Generation Western_Blot->Data_Analysis CETSA->Data_Analysis Cell_Viability->Data_Analysis

Workflow for Specificity Assessment

Detailed Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, providing a direct measure of kinase activity and its inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test inhibitors (e.g., PD-166285) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-Protein Levels

This technique is used to assess the effect of a kinase inhibitor on the phosphorylation of its target and downstream signaling proteins within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors (e.g., PD-166285)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and treat with the kinase inhibitor at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin).

  • Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cell line of interest

  • Test inhibitors (e.g., PD-166285)

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis buffer (with protease inhibitors)

  • Centrifuge

  • Equipment for protein detection (e.g., Western blot apparatus or ELISA reader)

Procedure:

  • Treat intact cells with the test inhibitor or vehicle control for a specific duration.

  • Wash and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or another protein detection method.

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

References

Safety Operating Guide

Prudent Disposal Practices for PD-166285-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of PD-166285-d4.

This document provides a framework for the safe disposal of the research chemical this compound. In the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, these procedures are based on established best practices for the management of novel or uncharacterized chemicals in a laboratory environment. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound to ensure compliance with all local, state, and federal regulations. The information herein is intended to supplement, not supplant, institutional protocols.

Chemical and Physical Properties (PD 166285, non-deuterated)

PropertyData
Molecular FormulaC₂₆H₂₇Cl₂N₅O₂
Molecular Weight512.4 g/mol
FormSolid
SolubilitySoluble in DMSO

Note: This data is for the non-deuterated compound PD 166285 and should be used as a preliminary reference only.

Standard Operating Procedure for Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound and associated waste.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including but not limited to:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A properly fitted laboratory coat

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid compound

    • Contaminated consumables (e.g., pipette tips, tubes, gloves)

    • Solvent waste containing dissolved this compound

  • Solid Waste Disposal:

    • Collect all solid waste, including unused compound and contaminated disposables, in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound Waste"), the primary hazard (e.g., "Caution: Research Chemical - Handle with Care"), and the date of accumulation.

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Liquid Waste Disposal:

    • Liquid waste, such as solutions of this compound in DMSO or other solvents, must be collected in a designated, leak-proof, and chemically resistant container.

    • The container must be clearly labeled with the full chemical name of all components and their approximate concentrations.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination:

    • All surfaces and equipment that have come into contact with this compound should be decontaminated.

    • Use a suitable solvent (e.g., 70% ethanol, followed by water) to wipe down surfaces. All cleaning materials must be disposed of as solid hazardous waste.

  • EHS Consultation and Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.

    • Provide them with all available information on the compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Disposal workflow for this compound waste.

Disclaimer: This information is provided as a general guide. The user is responsible for adhering to all applicable safety and disposal regulations. Always consult your institution's EHS department for specific guidance.

Safeguarding Your Research: A Comprehensive Guide to Handling PD-166285-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PD-166285-d4. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE.

Protection Level Equipment Specifications & Rationale
Primary Containment Chemical Fume HoodAll handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles or aerosols.
Hand Protection Double GlovingWear two pairs of nitrile gloves. Nitrile is recommended for its resistance to a broad range of chemicals, including dimethyl sulfoxide (DMSO), a common solvent for this compound. Change the outer glove immediately upon contamination.
Eye Protection Safety GogglesANSI Z87.1-rated safety goggles are required to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory Coat & Disposable GownA buttoned laboratory coat must be worn at all times. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat.
Respiratory Protection N95 Respirator (or higher)While working within a fume hood should be sufficient, an N95 respirator is recommended as an additional precaution, particularly when handling larger quantities of the solid compound or if there is a risk of aerosolization outside of the primary containment.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to experimental use.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.

    • Follow the manufacturer's recommendations for storage temperature, typically at -20°C for long-term stability.

  • Preparation of Stock Solutions :

    • All manipulations must be conducted within a chemical fume hood.

    • Before handling, ensure all necessary PPE is correctly donned.

    • Carefully weigh the required amount of solid this compound. Use a dedicated spatula and weighing paper.

    • Slowly add the desired solvent (e.g., DMSO) to the solid to avoid splashing.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Experimental Use :

    • When diluting stock solutions, work within the fume hood.

    • Use positive displacement pipettes for accurate and safe transfer of solutions.

    • Avoid creating aerosols.

    • After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid and liquid waste contaminated with this compound must be segregated as hazardous chemical waste.

    • This includes unused compound, empty vials, contaminated pipette tips, gloves, and weighing paper.

  • Solid Waste Disposal :

    • Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with non-hazardous laboratory trash.

  • Liquid Waste Disposal :

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should specify the contents, including the solvent used.

    • Do not dispose of liquid waste down the drain.

  • Decontamination of Glassware :

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual compound.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After decontamination, glassware can be washed using standard laboratory procedures.

  • Waste Pickup :

    • Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_use Experimental Use Receive Receive & Inspect Store Store Securely Receive->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Label Label Stock Solution Dissolve->Label Dilute Dilute in Fume Hood Label->Dilute Experiment Perform Experiment Dilute->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate

Caption: A logical workflow for the safe handling of this compound from receipt to experimental use.

Disposal_Workflow cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_final Final Disposal Solid_Waste Contaminated Solids Segregate_Solid Hazardous Solid Waste Container Solid_Waste->Segregate_Solid Liquid_Waste Contaminated Liquids Segregate_Liquid Hazardous Liquid Waste Container Liquid_Waste->Segregate_Liquid EHS_Pickup EHS Waste Pickup Segregate_Solid->EHS_Pickup Segregate_Liquid->EHS_Pickup

Caption: A clear workflow for the proper segregation and disposal of this compound waste.

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